3,5-Bis(trifluoromethyl)-N-ethylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIXGFNIYODSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371166 | |
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-16-0 | |
| Record name | 3,5-Bis(trifluoromethyl)-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 3,5-Bis(trifluoromethyl)-N-ethylaniline (CAS No. 49850-16-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-N-ethylaniline, with the Chemical Abstracts Service (CAS) registry number 49850-16-0 , is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The presence of two trifluoromethyl (-CF3) groups on the aniline ring imparts unique physicochemical properties to the molecule. These properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, make it a valuable building block in the synthesis of novel therapeutic agents.[5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical data, and its emerging role in drug development, particularly in the context of anticancer research.
Physicochemical Properties and Data
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in chemical synthesis and for understanding its behavior in biological systems.
| Property | Value | Reference |
| CAS Number | 49850-16-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉F₆N | [1][2][4] |
| Molecular Weight | 257.18 g/mol | [1][2][4] |
| Boiling Point | 96-98 °C at 15 mmHg | [6] |
| InChI | InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3 | [2][4] |
| InChIKey | WOIXGFNIYODSEA-UHFFFAOYSA-N | [2][4] |
Synthesis and Characterization
General Synthetic Pathway
A plausible synthetic route involves the reaction of 3,5-bis(trifluoromethyl)aniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to neutralize the acid generated during the reaction.
References
- 1. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | CAS: 49850-16-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the aniline ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. While some data for the parent compound, 3,5-bis(trifluoromethyl)aniline, is more readily available, this guide focuses on the N-ethylated derivative.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉F₆N | [1][2] |
| Molecular Weight | 257.18 g/mol | [1][2] |
| CAS Number | 49850-16-0 | [1][2] |
| Boiling Point | 96-98 °C at 15 mmHg | [3] |
| Appearance | ||
| Solubility | ||
| Density | ||
| Melting Point |
Note: Data for appearance, solubility, density, and melting point for this compound are not consistently reported in the public domain. These properties would need to be determined experimentally.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with reductive amination being a common and efficient method. This process involves the reaction of 3,5-bis(trifluoromethyl)aniline with acetaldehyde in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for the reductive amination of anilines.[4] Optimization may be required for this specific substrate.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M concentration) in a round-bottom flask, add acetaldehyde (1.1-1.5 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature and add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Logical Workflow for Reductive Amination:
Spectroscopic Characterization
The structural confirmation of this compound relies on various spectroscopic techniques. Below are the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Protons: A quartet for the methylene (-CH₂-) protons coupled to the methyl protons and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
-
Aromatic Protons: The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, two of the protons will be in one chemical environment and the third in another, likely resulting in two distinct signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Ethyl Carbons: Two signals for the methylene and methyl carbons.
-
Aromatic Carbons: Signals for the four distinct aromatic carbons. The carbons attached to the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbons: A quartet for the trifluoromethyl carbons due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A secondary amine N-H stretch is typically observed in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
C-N Stretch: The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ range.
-
C-F Stretches: Strong absorption bands for the C-F bonds of the trifluoromethyl groups will be prominent in the 1350-1100 cm⁻¹ region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z 257.
-
Fragmentation: Common fragmentation pathways for N-ethylanilines involve the loss of a methyl radical (M-15) to form a stable iminium cation, or cleavage of the C-N bond.
Mass Spectrometry Fragmentation Pathway:
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[5] It is classified as an irritant and may cause skin, eye, and respiratory irritation.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
This compound is a valuable synthetic intermediate with applications in various fields of chemical research. This guide provides essential information on its chemical and physical properties, a reliable synthetic protocol, and the expected spectroscopic data for its characterization. Researchers and scientists can utilize this information for the successful synthesis and application of this important fluorinated compound in their drug discovery and materials science endeavors. Further experimental work is recommended to definitively determine all physical properties.
References
In-Depth Technical Guide: 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
3,5-Bis(trifluoromethyl)-N-ethylaniline, identified by the CAS Number 49850-16-0, possesses a molecular structure characterized by an ethyl group attached to the nitrogen atom of 3,5-bis(trifluoromethyl)aniline.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 49850-16-0 |
| Molecular Formula | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol |
| Appearance | Assumed to be a liquid or low-melting solid |
| Boiling Point | 96-98 °C at 15 mmHg[2] |
| Purity (typical) | tech. grade (e.g., 97%)[2] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, a logical and commonly employed synthetic strategy would be the N-ethylation of the corresponding primary amine, 3,5-bis(trifluoromethyl)aniline .
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 3,5-bis(trifluoromethyl)aniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to neutralize the acid generated during the reaction.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a general representation of an N-alkylation reaction and has not been experimentally validated for this specific compound.
-
Reaction Setup: To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq.).
-
Addition of Ethylating Agent: To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Spectroscopic Data (Predicted)
As experimental spectra for this compound are not available, the following are predicted characteristic peaks based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z |
| ¹H NMR | - Aromatic protons: Signals in the range of δ 7.0-7.5 ppm.- -CH₂- (ethyl): A quartet around δ 3.2-3.4 ppm.- -CH₃ (ethyl): A triplet around δ 1.2-1.4 ppm. |
| ¹³C NMR | - Aromatic carbons: Signals between δ 110-150 ppm.- CF₃ carbons: A quartet around δ 120-125 ppm (due to C-F coupling).- -CH₂- (ethyl): A signal around δ 40-45 ppm.- -CH₃ (ethyl): A signal around δ 13-16 ppm. |
| IR Spectroscopy | - N-H stretch: Absence of a primary amine N-H stretch (around 3300-3500 cm⁻¹). A weak secondary amine N-H overtone may be present.- C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹.- C=C stretch (aromatic): Around 1600 cm⁻¹.- C-N stretch: Around 1250-1350 cm⁻¹.- C-F stretches: Strong absorptions in the range of 1100-1350 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 257.- Major Fragments: Loss of a methyl group (M-15), loss of an ethyl group (M-29). |
Applications in Research and Drug Development
While specific applications for this compound are not well-documented, its precursor, 3,5-bis(trifluoromethyl)aniline , is a key intermediate in the synthesis of various biologically active molecules. The introduction of the N-ethyl group can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.
Potential research applications could include:
-
Synthesis of Novel Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology.
-
Development of Agrochemicals: The trifluoromethyl groups can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: Incorporation into polymers or other materials to modify their electronic and physical properties.
Signaling Pathways and Experimental Workflows
Currently, there is no published research detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows. Research in this area would first require the synthesis and purification of the compound, followed by in vitro and in vivo screening to identify any biological activity.
A hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: Hypothetical workflow for biological evaluation.
Conclusion
This compound is a chemical entity with high potential for application in drug discovery and materials science due to its unique structural features. This guide has provided an overview of its known properties and a scientifically plausible, though unconfirmed, synthetic route. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities and applications. The absence of detailed experimental data underscores an opportunity for novel research in this area.
References
A Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical intermediate, 3,5-Bis(trifluoromethyl)-N-ethylaniline. This compound, and its structural analogs, are of significant interest in the field of medicinal chemistry and drug development due to the unique characteristics imparted by the trifluoromethyl groups. This document summarizes available quantitative data, outlines standard experimental protocols for determining these properties, and illustrates the compound's role in the broader context of pharmaceutical development.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. While experimental data for some properties of this specific molecule are not widely published, the following table summarizes the available information. For comparative purposes, data for the closely related precursor, 3,5-Bis(trifluoromethyl)aniline, are also included where the data for the N-ethyl derivative is unavailable.
| Property | This compound | 3,5-Bis(trifluoromethyl)aniline (for comparison) |
| CAS Number | 49850-16-0[1][2][3][4] | 328-74-5[5] |
| Molecular Formula | C₁₀H₉F₆N[1][3][4] | C₈H₅F₆N[5] |
| Molecular Weight | 257.18 g/mol [1][2][3] | 229.12 g/mol [6][5] |
| Boiling Point | 96-98°C at 15 mmHg[1][4]208.2°C at 760 mmHg[2] | 85°C at 15 mmHg[6][5] |
| Melting Point | Data not available | Liquid at room temperature[6][5] |
| Density | Data not available | 1.467 g/mL at 25°C[6][5] |
| Solubility | Data not available | Not miscible in water[5] |
Experimental Protocols
The following sections detail the standard methodologies that would be employed to determine the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
A small sample of the liquid is placed in a Thiele tube, which contains a high-boiling point oil (e.g., mineral oil or silicone oil).
-
A thermometer and a capillary tube (sealed at one end) containing a small amount of the sample are situated in the Thiele tube.
-
The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the oil bath is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, this can be determined using a pycnometer or by direct mass and volume measurements.
Methodology:
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of the liquid is carefully transferred into the graduated cylinder, and the volume is recorded.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
A small, measured amount of this compound is placed in a test tube.
-
A known volume of a specific solvent (e.g., water, ethanol, acetone) is added to the test tube.
-
The mixture is agitated or stirred thoroughly at a constant temperature.
-
Observations are made to determine if the solute has completely dissolved.
-
If the substance dissolves, further amounts of the solute can be added until saturation is reached to determine the quantitative solubility. The process is repeated with a range of polar and non-polar solvents to create a solubility profile.
Role in Drug Development and Synthesis
The presence of two trifluoromethyl groups on the aniline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make trifluoromethylated anilines valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow for the synthesis and application of such compounds in drug discovery.
Caption: Generalized workflow for the synthesis and application of trifluoromethylated anilines.
The next diagram illustrates the logical relationship of how the structural features of 3,5-Bis(trifluoromethyl)aniline derivatives contribute to desirable properties in drug candidates.
Caption: Contribution of trifluoromethyl groups to drug properties.
References
- 1. This compound, tech. | 49850-16-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. cas 49850-16-0|| where to buy this compound, tech. [chemenu.com]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
- 5. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 6. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-Bis(trifluoromethyl)-N-ethylaniline, a key intermediate in the development of pharmaceuticals and advanced materials. The document details methodologies for three core synthetic strategies: N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination, presenting quantitative data, experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.
Introduction
This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the aniline ring imparts unique properties, including high lipophilicity, metabolic stability, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide explores the most effective and commonly employed methods for the synthesis of this compound.
Core Synthetic Pathways
The synthesis of this compound can be approached through several established organic chemistry transformations. The three primary pathways discussed in this guide are:
-
Direct N-Alkylation: The direct alkylation of the parent aniline with an ethylating agent.
-
Reductive Amination: The reaction of a corresponding benzaldehyde with ethylamine, followed by in-situ reduction of the resulting imine.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and ethylamine.
Each of these pathways offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each synthetic pathway, providing a clear comparison of reagents, conditions, and expected outcomes.
Table 1: Key Reagents and Starting Materials
| Pathway | Starting Material 1 | Starting Material 2 | Key Reagents |
| N-Alkylation | 3,5-Bis(trifluoromethyl)aniline | Ethyl iodide (or other ethylating agent) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) |
| Reductive Amination | 3,5-Bis(trifluoromethyl)benzaldehyde | Ethylamine | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄), Solvent (e.g., Dichloromethane, Methanol) |
| Buchwald-Hartwig Amination | 3,5-Bis(trifluoromethyl)bromobenzene | Ethylamine | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) |
Table 2: Typical Reaction Conditions
| Pathway | Temperature | Time | Atmosphere |
| N-Alkylation | Room Temperature to 80°C | 12-24 hours | Inert (e.g., Nitrogen, Argon) |
| Reductive Amination | 0°C to Room Temperature | 2-12 hours | Air or Inert |
| Buchwald-Hartwig Amination | 80-110°C | 12-24 hours | Inert (e.g., Nitrogen, Argon) |
Experimental Protocols
The following are detailed experimental protocols for each of the three primary synthesis pathways. These protocols are based on established methodologies and may require optimization for specific laboratory conditions.
Pathway 1: N-Alkylation of 3,5-Bis(trifluoromethyl)aniline
This method involves the direct ethylation of 3,5-bis(trifluoromethyl)aniline. Care must be taken to control the reaction conditions to favor mono-alkylation over di-alkylation.
Experimental Protocol:
-
To a stirred solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).
-
Slowly add ethyl iodide (1.1 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Pathway 2: Reductive Amination
This is a highly efficient two-step, one-pot reaction that first forms an imine from 3,5-bis(trifluoromethyl)benzaldehyde and ethylamine, which is then reduced in situ.
Experimental Protocol:
-
Dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq.) in dichloromethane (DCE).
-
Add ethylamine (1.1 eq., typically as a solution in a suitable solvent like THF or as a salt followed by addition of a non-nucleophilic base) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 3-6 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Pathway 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is particularly useful for coupling aryl halides with amines.[2][3]
Experimental Protocol:
-
In a glovebox, combine 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq.) in a Schlenk flask.
-
Remove the flask from the glovebox and add anhydrous toluene via syringe.
-
Add ethylamine (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 100°C and stir for 18-24 hours under an inert atmosphere.[4]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain this compound.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Conclusion
This technical guide provides a detailed examination of the primary synthetic routes to this compound. For many applications, reductive amination presents a highly attractive option due to its operational simplicity, mild reaction conditions, and the commercial availability of the requisite aldehyde. Direct N-alkylation offers a more straightforward approach, although control of selectivity can be a challenge. The Buchwald-Hartwig amination, while requiring more specialized reagents and conditions, provides a powerful and versatile alternative, particularly when functional group tolerance is a key consideration. The choice of the optimal synthetic pathway will ultimately depend on factors such as scale, cost, available equipment, and the specific requirements of the target application.
References
- 1. rsc.org [rsc.org]
- 2. This compound | CAS: 49850-16-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Bis(trifluoromethyl)-N-ethylaniline IUPAC name
An In-depth Technical Guide to N-ethyl-3,5-bis(trifluoromethyl)aniline
IUPAC Name: N-ethyl-3,5-bis(trifluoromethyl)aniline
This technical guide provides a comprehensive overview of N-ethyl-3,5-bis(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role as a strategic building block in medicinal chemistry.
Core Data Presentation
The physicochemical properties of the parent compound, 3,5-bis(trifluoromethyl)aniline, are crucial for understanding the characteristics of its N-ethyl derivative. The introduction of the ethyl group will alter these properties, generally leading to a higher boiling point and modified solubility.
| Property | Value |
| Molecular Formula | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | 85 °C at 15 mmHg (for 3,5-bis(trifluoromethyl)aniline)[1][2] |
| Density | 1.467 g/mL at 25 °C (for 3,5-bis(trifluoromethyl)aniline)[1] |
| Refractive Index | n20/D 1.434 (lit.) (for 3,5-bis(trifluoromethyl)aniline)[1] |
Significance in Drug Development
The 3,5-bis(trifluoromethyl)aniline scaffold is a highly sought-after moiety in medicinal chemistry.[3] The two trifluoromethyl groups confer several advantageous properties to drug candidates, including:
-
Enhanced Lipophilicity: The trifluoromethyl groups increase the molecule's ability to cross biological membranes, which can improve bioavailability.[3]
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, leading to a longer half-life of the drug.[3]
-
Altered Electronic Profile: The potent electron-withdrawing nature of the trifluoromethyl groups can significantly influence the acidity or basicity of nearby functional groups, which can be tailored for selective binding to biological targets.[3]
These properties make N-ethyl-3,5-bis(trifluoromethyl)aniline a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammatory diseases.[3] For instance, derivatives of 3,5-bis(trifluoromethyl)aniline have been investigated as potent inhibitors of drug-resistant bacteria and in anti-cancer research.[4][5]
Experimental Protocols
Synthesis of N-ethyl-3,5-bis(trifluoromethyl)aniline via Reductive Amination
This protocol describes a common method for the N-alkylation of anilines.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Acetaldehyde
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline (1 equivalent) in ethanol under an inert atmosphere.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Add acetaldehyde (1.1 equivalents) to the reaction mixture.
-
The reaction vessel is then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude product is purified by column chromatography on silica gel to afford pure N-ethyl-3,5-bis(trifluoromethyl)aniline.
Visualizations
Logical Workflow for the Synthesis of N-ethyl-3,5-bis(trifluoromethyl)aniline
Caption: A logical workflow diagram illustrating the key steps in the synthesis of N-ethyl-3,5-bis(trifluoromethyl)aniline.
Role in the Synthesis of Bioactive Molecules
Caption: The role of N-ethyl-3,5-bis(trifluoromethyl)aniline as a versatile building block in the synthesis of various bioactive molecules.
References
- 1. 3,5-Bis(trifluoromethyl)aniline | 328-74-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3,5-Bis(trifluoromethyl)-N-ethylaniline
SMILES Notation: CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)-N-ethylaniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a composite of known properties, inferred synthetic methodologies based on established chemical principles, and standardized protocols for biological evaluation relevant to this class of molecules.
Core Data Summary
The table below summarizes the key identifiers and physicochemical properties of this compound and its parent compound, 3,5-Bis(trifluoromethyl)aniline.
| Property | This compound | 3,5-Bis(trifluoromethyl)aniline |
| SMILES Notation | CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F[1] |
| CAS Number | 49850-16-0[2] | 328-74-5[1] |
| Molecular Formula | C₁₀H₉F₆N[2] | C₈H₅F₆N[1] |
| Molecular Weight | 257.18 g/mol [2] | 229.12 g/mol [1] |
| Boiling Point | 96-98 °C / 15 mmHg | 85 °C / 15 mmHg[1] |
| Appearance | Not specified (likely a liquid) | Clear light yellow to yellow-brown liquid[1] |
| Purity | tech. (typically ≥97%) | 97%[1] |
Synthesis and Experimental Protocols
Method 1: Reductive Amination with Acetaldehyde
This method involves the reaction of the primary amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-Bis(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.1 eq.).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method 2: Direct N-Alkylation with Ethyl Iodide
This classical method involves the direct reaction of the aniline with an alkyl halide in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-Bis(trifluoromethyl)aniline (1.0 eq.) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.), followed by the dropwise addition of ethyl iodide (1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the base. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Potential Biological Activity and Evaluation Protocols
The presence of two trifluoromethyl groups on the aniline ring suggests that this compound could possess interesting biological properties, as trifluoromethyl groups are known to enhance metabolic stability and cell permeability. While no specific biological data for this compound is publicly available, compounds with the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated for antimicrobial and anticancer activities. Below are standard protocols for initial screening.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening tool for potential anticancer compounds.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Antibacterial Screening: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Experimental Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial two-fold dilutions in a 96-well microtiter plate with broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: A general workflow for the synthesis and characterization of the target compound.
Hypothetical Biological Screening Workflow
This diagram outlines a logical progression for the initial biological evaluation of a novel compound like this compound.
Caption: A decision-tree workflow for the initial biological screening of the compound.
References
An In-depth Technical Guide to the Safe Handling and Biological Context of 3,5-Bis(trifluoromethyl)-N-ethylaniline
This document provides a comprehensive overview of the safety, physicochemical properties, and relevant biological activities of 3,5-Bis(trifluoromethyl)-N-ethylaniline and its structural analogs. It is intended for researchers, scientists, and professionals in the field of drug development who may be handling or investigating this compound.
Physicochemical and Identification Data
Proper identification and understanding of the physical properties of a chemical are fundamental to its safe handling and use in experimental settings.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonym | N-Ethyl-3,5-bis(trifluoromethyl)aniline | [1] |
| CAS Number | 49850-16-0 | [1][2] |
| Molecular Formula | C₁₀H₉F₆N | [2][3][4] |
| Molecular Weight | 257.18 g/mol | [2][3][4] |
| MDL Number | MFCD00203993 | [3] |
| InChI Key | WOIXGFNIYODSEA-UHFFFAOYSA-N | [4] |
| Physicochemical Property | Value | Reference |
| Purity | 97% | [3] |
| Boiling Point | 96-98 °C at 15 mmHg | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The following tables summarize the key hazard statements and precautionary measures as outlined in Safety Data Sheets (SDS).
2.1 GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [1][3][5] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation. | [1][3][5] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. | [1][3][5][6] |
2.2 Precautionary Statements & Handling
| Category | Code | Statement | Reference |
| Prevention | P261 | Avoid breathing mist/vapours/spray. | [1][3] |
| P264 | Wash skin thoroughly after handling. | [1] | |
| P270 | Do not eat, drink or smoke when using this product. | [5][7] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][7] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][7] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][7] |
| P405 | Store locked up. | [5][7] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [5][7] |
2.3 Emergency Procedures
-
Spills: Clean up all spills immediately. Avoid breathing vapors and contact with skin and eyes. Contain and absorb the spill with sand, earth, inert material, or vermiculite. Place in a suitable, labeled container for waste disposal.[1]
-
Fire: The substance is non-combustible. However, containers may burn. Use fire fighting procedures suitable for the surrounding area. Wear breathing apparatus plus protective gloves. May emit corrosive fumes in a fire.[1]
Experimental Protocols
While a specific, published synthesis protocol for this compound was not identified in the immediate search, methodologies for closely related compounds provide a strong procedural basis.
3.1 Synthesis of a Structural Precursor: 3,5-Bis(trifluoromethyl)aniline
This protocol describes the reduction of a nitrobenzene precursor.[8]
-
Reaction Setup: Combine 259g (1 mol) of 3,5-Bis(trifluoromethyl)nitrobenzene, 500g of ethyl acetate, and 5g of palladium-on-carbon catalyst in a 1L autoclave.
-
Hydrogenation: Raise the temperature to 60°C and introduce hydrogen gas to a pressure of 2 MPa.
-
Reaction: Maintain the temperature and pressure for 20 hours.
-
Workup: After cooling, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and distill the residue to obtain 3,5-Bis(trifluoromethyl)aniline.
3.2 General Protocol for In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines, a relevant screening method for trifluoromethylaniline derivatives.[9][10]
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | CAS: 49850-16-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
3,5-Bis(trifluoromethyl)-N-ethylaniline: A Technical Guide to Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available toxicological data exists for 3,5-Bis(trifluoromethyl)-N-ethylaniline. This guide synthesizes available safety information and provides context based on related aniline compounds and established toxicological principles. All data presented for related compounds or general pathways are for illustrative purposes and may not be directly applicable to this compound.
Introduction
This compound is a fluorinated aromatic amine. Its structural features, including the trifluoromethyl groups and the N-ethyl substitution, are of interest in medicinal chemistry and materials science due to their influence on lipophilicity, metabolic stability, and binding interactions. A thorough understanding of its toxicological profile is essential for safe handling and for predicting its behavior in biological systems during drug development and other research applications.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Information synthesized from publicly available SDS for this compound.[1][2]
Toxicological Data
Table 2: Acute Toxicity Data for Related Aniline Compounds
| Compound | CAS Number | Test Species | Route of Administration | LD50 / LC50 |
| N-Ethylaniline | 103-69-5 | Rat | Oral | 362.7 mg/kg |
| Rabbit | Dermal | >2000 mg/kg | ||
| Rat | Inhalation | 1.13 - 1.48 mg/L (4h) | ||
| Aniline | 62-53-3 | Rat | Oral | 250 - 442 mg/kg |
| Rabbit | Dermal | 820 - 1400 mg/kg | ||
| 2,5-Bis(trifluoromethyl)aniline | 328-93-8 | - | Oral, Dermal, Inhalation | Harmful if swallowed, in contact with skin or if inhaled (Category 4) |
| 3-(Trifluoromethyl)aniline | 98-16-8 | - | Oral, Dermal | Harmful if swallowed or in contact with skin (Category 4) |
| - | Inhalation | Fatal if inhaled (Category 1) |
Sources: Data for N-Ethylaniline from Fisher Scientific SDS. Data for other anilines from various public sources.[3][4][5]
Experimental Protocols for Toxicity Assessment
In the absence of specific experimental data for this compound, this section outlines the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to determine its acute toxicity. These protocols are the internationally accepted standards for regulatory toxicology.
Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)
This method is designed to assess the acute oral toxicity of a substance.[6][7][8]
Methodology:
-
Animal Model: Typically, young adult female rats are used.[6][7]
-
Sighting Study: A preliminary study is conducted on a single animal to determine the appropriate starting dose for the main study. Dosing is sequential at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[6]
-
Main Study: Groups of animals of a single sex are dosed in a stepwise manner. The dose for each subsequent group is adjusted based on the outcome of the previous group.[6][7]
-
Administration: The substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.[6]
-
Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6][9] Observations include changes in skin, fur, eyes, and behavior.[8]
-
Endpoint: The test identifies the dose that produces evident toxicity or mortality, which is then used for classification.[6][7]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound [oakwoodchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
Commercial suppliers of 3,5-Bis(trifluoromethyl)-N-ethylaniline
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-N-ethylaniline for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, commercial availability, and synthetic methodologies, tailored for researchers, scientists, and professionals in drug development. The presence of two trifluoromethyl groups on the aniline ring significantly enhances the lipophilicity, metabolic stability, and electron-withdrawing nature of the molecule, making it a valuable building block for creating targeted and effective therapeutic agents.[1][2][3]
Commercial Availability
A variety of chemical suppliers offer this compound and its precursor, 3,5-Bis(trifluoromethyl)aniline. The following table summarizes the offerings from several key suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |
| Oakwood Chemical | This compound | 49850-16-0 | C₁₀H₉F₆N | 97% | Boiling Point: 96-98°C/15mm |
| AK Scientific, Inc. | N-Ethyl-3,5-bis(trifluoromethyl)aniline | 49850-16-0 | C₁₀H₉F₆N | 95% (min) | |
| Santa Cruz Biotechnology | This compound | 49850-16-0 | C₁₀H₉F₆N | For research use only | |
| INDOFINE Chemical Company | This compound, tech. | 49850-16-0 | C₁₀H₉F₆N | 97% | Boiling Point: 96-98°C/15mm |
| Finetech Industry Limited | This compound | 49850-16-0 | C₁₀H₉F₆N | Custom synthesis and bulk quantities available | |
| BLDpharm | N-Ethyl-3,5-bis(trifluoromethyl)aniline | 49850-16-0 | C₁₀H₉F₆N | ||
| XIAMEN EQUATION CHEMICAL CO.,LTD | 3,5-bis-(Trifluoromethyl)-N-ethylaniline | 49850-16-0 | |||
| Sigma-Aldrich | 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C₈H₅F₆N | 97% | Precursor to N-ethylated compound |
| Apollo Scientific | 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C₈H₅F₆N | 98% | Precursor to N-ethylated compound |
| Chem-Impex | 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | C₈H₅F₆N | ≥ 97% (GC) | Precursor to N-ethylated compound |
Synthetic Protocols
The synthesis of derivatives from 3,5-bis(trifluoromethyl)aniline is crucial for the development of novel pharmaceutical compounds.[1] Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted by skilled chemists.
Synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline
This protocol describes a condensation reaction between an aldehyde and 3,5-bis(trifluoromethyl)aniline.[4]
Materials:
-
2-Bromobenzaldehyde
-
3,5-Bis(trifluoromethyl)aniline
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Dissolve 2-bromobenzaldehyde (1 equivalent) in hexanes in a flask.
-
Add anhydrous MgSO₄ to the solution to act as a drying agent.
-
Slowly add 3,5-bis(trifluoromethyl)aniline (1 equivalent) to the stirring solution.
-
Allow the reaction mixture to stir for 2 hours at room temperature.
-
Remove the MgSO₄ by vacuum filtration.
-
Cool the filtrate to 243 K (-30°C) for 48 hours to induce precipitation.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Purify the product by recrystallization from hexanes to obtain light-yellow crystals of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
Synthesis of N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline
This protocol outlines a double nucleophilic aromatic substitution reaction.[5]
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
1-Fluoro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Combine 3,5-bis(trifluoromethyl)aniline (1 equivalent), 1-fluoro-2-nitrobenzene (1 equivalent), K₂CO₃ (1 equivalent), and NaOH (1.4 equivalents) in anhydrous DMF.
-
Stir the mixture at 25°C for 72 hours.
-
Dilute the reaction mixture with H₂O and extract the product with EtOAc three times.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using an EtOAc/petroleum ether mixture (1:10) to yield N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.
Role in Drug Development
The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry due to its ability to enhance key pharmacological properties.[2] Its strong electron-withdrawing nature and lipophilicity can improve a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors.[1] The presence of two -CF₃ groups in 3,5-bis(trifluoromethyl)aniline amplifies these effects, making it a powerful scaffold for designing novel therapeutics, particularly in oncology and for central nervous system disorders.[1] Derivatives of trifluoromethylanilines have shown notable antimicrobial activity, especially against Gram-positive bacteria, by likely disrupting bacterial membranes.[6] Furthermore, compounds incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated as potent inhibitors of drug-resistant bacteria.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The presence of two trifluoromethyl (-CF3) groups on the aniline ring imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects.[1] These characteristics make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1] The trifluoromethyl groups can enhance a drug candidate's ability to cross biological membranes and improve its pharmacokinetic profile by blocking metabolic pathways.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, along with detailed experimental protocols and relevant biological context.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, the properties of the parent compound, 3,5-bis(trifluoromethyl)aniline, provide a useful reference point. The N-ethylation is expected to further increase lipophilicity and modify the boiling point and other physical constants.
Table 1: Physicochemical Data of 3,5-Bis(trifluoromethyl)aniline and Related Compounds
| Property | 3,5-Bis(trifluoromethyl)aniline | This compound | Data Source |
| CAS Number | 328-74-5 | 49850-16-0 | [2] |
| Molecular Formula | C₈H₅F₆N | C₁₀H₉F₆N | [2] |
| Molecular Weight | 229.12 g/mol | 257.18 g/mol | [2] |
| Boiling Point | 85 °C / 15 mmHg | 96-98 °C / 15 mmHg | [2] |
| Density | 1.467 g/mL at 25 °C | Not available | [2] |
| Refractive Index (n20/D) | 1.434 | Not available | [2] |
| Appearance | Colorless to yellow clear liquid | Not available | |
| Purity | >97.0% (GC) | Not available |
Synthesis
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from 3,5-bis(trifluoromethyl)nitrobenzene, as outlined in the workflow below.
References
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-N-ethylaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)-N-ethylaniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Due to the limited direct historical information on its initial discovery, this document focuses on its chemical properties, a detailed plausible synthesis route based on established methodologies, and its relevance in the broader context of drug development.
Introduction
This compound is a derivative of 3,5-bis(trifluoromethyl)aniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of two trifluoromethyl (-CF3) groups onto the aniline ring imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make the 3,5-bis(trifluoromethyl)phenyl moiety a valuable pharmacophore in modern drug design. The N-ethyl group further modifies the compound's steric and electronic profile, offering a versatile scaffold for further chemical elaboration.
Physicochemical Properties
This compound is a substituted aromatic amine with the chemical formula C₁₀H₉F₆N. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 49850-16-0 |
| Molecular Formula | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol |
| Appearance | Not explicitly documented; likely a liquid or low-melting solid |
| Boiling Point | 96-98 °C at 15 mmHg |
| Purity (typical) | ≥97% |
Synthesis of the Precursor: 3,5-Bis(trifluoromethyl)aniline
The immediate precursor to this compound is 3,5-Bis(trifluoromethyl)aniline. A common and industrially viable method for its synthesis is the catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.
Materials:
-
3,5-Bis(trifluoromethyl)nitrobenzene
-
Ethyl acetate
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Hydrogen gas
-
Autoclave
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a suitable autoclave, combine 3,5-bis(trifluoromethyl)nitrobenzene and ethyl acetate.
-
Add a catalytic amount of palladium on carbon.
-
Seal the autoclave and purge with an inert gas, followed by hydrogen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2 MPa).
-
Heat the reaction mixture to a specified temperature (e.g., 60°C) with stirring.
-
Maintain the temperature and pressure for a sufficient duration (e.g., 20 hours), monitoring the reaction progress by techniques such as TLC or GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
Purify the crude 3,5-bis(trifluoromethyl)aniline by vacuum distillation to obtain the final product.
Plausible Synthesis of this compound
Plausible synthetic pathway to this compound.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Acetaldehyde
-
A suitable solvent (e.g., Dichloromethane, 1,2-Dichloroethane, or Tetrahydrofuran)
-
A mild reducing agent (e.g., Sodium triacetoxyborohydride - NaBH(OAc)₃)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)aniline in the chosen anhydrous solvent, add acetaldehyde.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC.
-
Once imine formation is evident, add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reduction of the imine to the desired N-ethylaniline.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
Applications in Drug Development and Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged scaffold in medicinal chemistry. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly lowers the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities and overall electronic properties. Furthermore, the lipophilicity conferred by the CF₃ groups can enhance a molecule's ability to cross biological membranes, a critical factor for drug bioavailability.
The N-ethyl substituent provides an additional point of diversity for structure-activity relationship (SAR) studies. It can influence the compound's binding to target proteins and its metabolic profile. Consequently, this compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.
Methodological & Application
Synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline from 3,5-bis(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline from 3,5-bis(trifluoromethyl)aniline. The synthesis is achieved through a reductive amination reaction, a widely used and efficient method for the N-alkylation of anilines. This protocol is particularly tailored for electron-deficient anilines, such as 3,5-bis(trifluoromethyl)aniline, employing sodium triacetoxyborohydride as the reducing agent. The methodology is presented with a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.
Introduction
3,5-Bis(trifluoromethyl)aniline is a common building block in medicinal chemistry, valued for the unique properties conferred by the two trifluoromethyl groups, including increased lipophilicity and metabolic stability. The N-ethylation of this aniline derivative to produce this compound is a crucial step in the synthesis of various pharmacologically active compounds. Reductive amination is a highly effective and selective method for the formation of secondary amines from primary amines and aldehydes.[1][2][3] This protocol details the synthesis of the target compound via the reaction of 3,5-bis(trifluoromethyl)aniline with acetaldehyde, followed by in-situ reduction of the resulting imine with sodium triacetoxyborohydride (STAB-H). For electron-deficient anilines, the reaction can be facilitated by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), to promote imine formation.[4]
Experimental Protocol
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB-H)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-bis(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.2 eq) to the stirred solution.
-
If the reaction is slow, a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) can be added to the mixture to facilitate imine formation.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).
-
Once imine formation is complete, cool the reaction mixture back to 0 °C.
-
Slowly add sodium triacetoxyborohydride (STAB-H) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reduction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Unit | Notes |
| 3,5-Bis(trifluoromethyl)aniline | 1.0 | eq | Starting material |
| Acetaldehyde | 1.2 | eq | Ethylating agent |
| Sodium triacetoxyborohydride (STAB-H) | 1.5 | eq | Reducing agent |
| Trifluoroacetic acid (TFA) | 0.1 | eq | Optional catalyst |
| Solvent | - | - | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature | °C | Controlled addition at 0°C |
| Reaction Time | 12 - 24 | hours | Monitored by TLC |
| Expected Yield | Moderate to High | % | Dependent on purification |
Experimental Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Its synthesis often yields a crude product containing unreacted starting materials, over-alkylated byproducts, and other impurities. Achieving high purity of this compound is critical for its application in drug development and other sensitive areas. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: vacuum distillation, flash column chromatography, and recrystallization. Additionally, methods for assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are described.
Purification Strategy Overview
The selection of a suitable purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. A general workflow for the purification and analysis of this compound is presented below.
Caption: General workflow for the purification and analysis of this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes illustrative quantitative data for the purification of a crude sample of this compound, which is assumed to have an initial purity of approximately 85%.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | ~85 | 95-98 | 80-90 | Effective for removing non-volatile or very high-boiling impurities; scalable. | Not effective for separating compounds with close boiling points. |
| Flash Column Chromatography | ~85 | >99 | 70-85 | High resolution for separating closely related impurities. | Can be time-consuming and requires significant solvent volumes for large scales. |
| Recrystallization | >95 | >99.5 | 60-80 | Excellent for achieving very high purity; removes trace impurities. | Lower recovery; requires a suitable solvent system to be identified. |
Experimental Protocols
Vacuum Distillation
This protocol is suitable for the initial purification of this compound, especially for removing high-boiling point impurities. The boiling point of the target compound is reported as 96-98 °C at 15 mmHg.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump and tubing
-
Cold trap
-
Stir bar
-
Glass wool for insulation
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.
-
Place a stir bar and the crude this compound into the round-bottom flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system.
-
Once the desired pressure (around 15 mmHg) is reached and stable, begin heating the distillation flask using the heating mantle.
-
Wrap the distillation neck with glass wool to minimize heat loss.
-
Collect the fraction that distills at 96-98 °C at 15 mmHg.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Caption: Workflow for the vacuum distillation of this compound.
Flash Column Chromatography
This method is highly effective for separating this compound from impurities with similar polarities.
Materials and Equipment:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., 95:5 v/v)
-
Compressed air or pump for pressure
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Mobile Phase Selection: Determine the optimal eluent composition using TLC. A solvent system that gives the target compound an Rf value of 0.2-0.4 is ideal. For N-alkylanilines, a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. A publication detailing the synthesis of a derivative of 3,5-bis(trifluoromethyl)aniline utilized hexanes for recrystallization, suggesting it is a good starting solvent to try.[2]
Materials and Equipment:
-
Partially purified this compound
-
Recrystallization solvent (e.g., Hexane or a mixture of Hexane and a more polar co-solvent like Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of hot solvent. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Purity Analysis Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of this compound.
Instrumentation and Conditions (Illustrative):
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 60% B
-
13-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the purified sample in acetonitrile to a known concentration within the calibration range.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity based on the peak area relative to the calibration curve or by area percent normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
Instrumentation and Conditions (Illustrative):
-
GC-MS System: Agilent GC-MS system or equivalent.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Procedure:
-
Sample Preparation: Dissolve the purified sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample into the GC-MS. Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Purity Determination: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: Logical relationship for the purity analysis of this compound.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)-N-ethylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine that serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two trifluoromethyl (-CF3) groups on the aniline ring imparts unique electronic and physicochemical properties to the molecule. These properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, make it an attractive starting material for the synthesis of novel bioactive compounds and functional materials.[1] The N-ethyl group provides an additional vector for structural modification and can influence the solubility, and pharmacokinetic profile of derivative compounds.
This document provides detailed application notes on the utility of this compound as a synthetic building block and includes a representative protocol for its preparation.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| CAS Number | 49850-16-0 |
| Molecular Formula | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol [2] |
| Boiling Point | 96-98 °C at 15 mmHg[3] |
| Appearance | Expected to be a liquid |
| Predicted ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet) and aromatic protons. |
| Predicted ¹⁹F NMR | A single resonance for the six equivalent fluorine atoms of the two CF₃ groups. |
| Predicted IR | Characteristic peaks for N-H stretching (if secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong C-F stretching bands. |
Applications in Organic Synthesis
The unique structural features of this compound make it a versatile building block for the synthesis of a variety of organic molecules.
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The 3,5-bis(trifluoromethyl)phenyl motif is found in a number of approved drugs and clinical candidates. The strong electron-withdrawing nature of the trifluoromethyl groups can significantly impact the pKa of the aniline nitrogen, influencing its reactivity and the biological activity of its derivatives. The lipophilicity imparted by the CF₃ groups can enhance membrane permeability and improve the pharmacokinetic profile of drug candidates.[1]
While specific examples utilizing the N-ethyl derivative are not prevalent in the reviewed literature, its parent compound, 3,5-bis(trifluoromethyl)aniline, is a key intermediate in the synthesis of compounds for central nervous system (CNS) disorders, oncology, and inflammatory diseases.[1] The N-ethyl group can be used to further modulate these properties and explore new chemical space.
A logical workflow for utilizing this building block in drug discovery is outlined below.
Synthesis of Novel Heterocyclic Compounds
The nucleophilic nitrogen of this compound can participate in a variety of cyclization reactions to form heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Experimental Protocols
As detailed experimental procedures for the synthesis and reactions of this compound are not widely published, the following protocols are representative examples based on established methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol describes the N-ethylation of 3,5-bis(trifluoromethyl)aniline.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Ethyl iodide (or other suitable ethylating agent)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Reaction Scheme:
Protocol 2: Representative Acylation Reaction
This protocol describes a general procedure for the acylation of this compound to form an amide.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Quantitative Data for Representative Reactions (Hypothetical):
The following table presents hypothetical quantitative data for the reactions described above, based on typical yields for similar transformations.
| Reaction | Starting Material | Reagents | Product | Yield (%) |
| N-Ethylation | 3,5-Bis(trifluoromethyl)aniline | C₂H₅I, K₂CO₃, CH₃CN | This compound | 75-85 |
| Acylation | This compound | CH₃COCl, Et₃N, CH₂Cl₂ | N-acetyl-3,5-bis(trifluoromethyl)-N-ethylaniline | 85-95 |
Conclusion
This compound is a promising building block for organic synthesis, offering a unique combination of properties beneficial for the development of new pharmaceuticals and materials. The protocols and application notes provided herein serve as a guide for researchers to explore the synthetic utility of this versatile compound. The strong electron-withdrawing nature and high lipophilicity conferred by the two trifluoromethyl groups, coupled with the reactivity of the N-ethylamino group, open up a wide range of possibilities for the creation of novel and functionalized molecules.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)-N-ethylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-Bis(trifluoromethyl)-N-ethylaniline and its parent compound, 3,5-bis(trifluoromethyl)aniline, as crucial building blocks in modern medicinal chemistry. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into drug candidates is a key strategy for enhancing their pharmacological profiles.
The two trifluoromethyl (-CF3) groups exert strong electron-withdrawing effects and increase lipophilicity, which can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This structural motif is particularly prominent in the development of therapeutics for oncology, infectious diseases, and endocrine disorders.
Key Applications in Drug Discovery
1. Androgen Receptor Antagonists for Prostate Cancer:
The 3,5-bis(trifluoromethyl)phenyl scaffold is a cornerstone in the design of non-steroidal androgen receptor (AR) antagonists. These drugs are pivotal in the treatment of prostate cancer by blocking the action of androgens, which fuel tumor growth. While many AR antagonists are derived from the primary aniline, the N-ethylated version serves as a valuable intermediate for introducing further structural diversity to optimize potency and pharmacokinetic properties.
2. Selective Androgen Receptor Modulators (SARMs):
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[4][5][6] This allows for anabolic effects on muscle and bone with reduced androgenic side effects in tissues like the prostate.[5] The 3,5-bis(trifluoromethyl)phenyl group is a common feature in many SARM candidates, contributing to their desired activity and metabolic stability.
3. Antibacterial Agents:
Derivatives of 3,5-bis(trifluoromethyl)aniline have shown significant promise as potent inhibitors of drug-resistant bacteria. Specifically, pyrazole derivatives incorporating this moiety have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data Summary
The following table summarizes key quantitative data for representative compounds synthesized from 3,5-bis(trifluoromethyl)aniline derivatives, highlighting their therapeutic potential.
| Compound Class | Target/Organism | Key Parameter | Value | Reference |
| Pyrazole Derivative | S. aureus (MRSA) | MIC | 0.25 µg/mL | |
| Pyrazole Derivative | Enterococcus faecalis | MIC | 2 µg/mL | |
| Androgen Receptor Antagonist | Androgen Receptor | IC50 | Low micromolar range |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-alkylation of 3,5-bis(trifluoromethyl)aniline to yield the title compound.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Synthesis of a Representative N-Aryl Hydantoin Derivative
This protocol outlines a potential synthesis of a hydantoin derivative from this compound, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
α-aminoisobutyric acid
-
Triphosgene
-
Triethylamine
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Isocyanate: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in anhydrous toluene. Add triphosgene (0.4 eq) portion-wise at 0 °C. Cautiously add triethylamine (2.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the formation of the isocyanate by IR spectroscopy (disappearance of N-H stretch, appearance of N=C=O stretch).
-
Cyclization Reaction: In a separate flask, suspend α-aminoisobutyric acid (1.1 eq) in anhydrous toluene. Cool the suspension to 0 °C and slowly add the freshly prepared isocyanate solution from step 1.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Heat the mixture to reflux for 12 hours to effect cyclization.
-
Cool the reaction mixture and quench with 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude hydantoin derivative by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for a bioactive hydantoin.
Caption: Androgen receptor signaling and antagonist action.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-N-Aryl-2-oxo-2-(3,4,5-trimethoxyphenyl)acetohydrazonoyl cyanides as tubulin polymerization inhibitors: Structure-based bioisosterism design, synthesis, biological evaluation, molecular docking and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Notes and Protocols: The Strategic Use of 3,5-Bis(trifluoromethyl)-N-ethylaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine that holds significant potential as a building block in the synthesis of novel agrochemicals. The presence of two trifluoromethyl (-CF3) groups on the aniline ring imparts unique properties to the molecule, including increased lipophilicity, metabolic stability, and electron-withdrawing effects.[1] These characteristics are highly desirable in the design of modern pesticides, as they can enhance the efficacy, persistence, and target specificity of the active ingredients. While direct commercial agrochemicals synthesized from this compound are not widely documented, its structural motifs are found in various advanced agrochemical candidates.
This document provides a detailed overview of a representative application of this compound in the synthesis of a dinitroaniline-class herbicide. The protocols and data presented are based on established chemical principles for the synthesis of related compounds, offering a practical guide for researchers exploring the potential of this versatile intermediate.
Key Applications in Agrochemical Synthesis
The primary application of anilines in agrochemical synthesis, particularly those with trifluoromethyl groups, is in the creation of herbicides and fungicides. The dinitroaniline class of herbicides, for instance, are synthesized through the nucleophilic aromatic substitution of a halogenated dinitroaromatic compound with an appropriate aniline.
Hypothetical Synthesis of a Novel Dinitroaniline Herbicide
A plausible synthetic route for a novel dinitroaniline herbicide involves the reaction of this compound with a suitable chlorinated and nitrated benzene derivative. This reaction leverages the nucleophilicity of the secondary amine on the aniline ring to displace a chlorine atom on the dinitro-substituted ring.
Experimental Protocols
Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)-3,5-bis(trifluoromethyl)-N-ethylaniline
This protocol details the synthesis of a potential herbicidal compound through the reaction of this compound with 4-chloro-3,5-dinitrobenzotrifluoride.
Materials:
-
This compound
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
Anhydrous Methanol
-
Triethylamine (Et3N)
-
Deionized Water
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel (for column chromatography)
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (100 mL).
-
Addition of Reagents: To the stirred solution, add 4-chloro-3,5-dinitrobenzotrifluoride (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) as a base.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: To the residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure N-(2,6-Dinitro-4-trifluoromethylphenyl)-3,5-bis(trifluoromethyl)-N-ethylaniline.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the hypothetical dinitroaniline herbicide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Methanol |
| Temperature | 65°C (Reflux) |
| Reaction Time | 16 hours |
| Results | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow Crystalline Solid |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of the novel dinitroaniline herbicide.
Signaling Pathway (Hypothetical Mode of Action)
Dinitroaniline herbicides typically act by inhibiting microtubule formation in plant cells, which disrupts cell division and leads to plant death. The following diagram illustrates this general signaling pathway.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique electronic and physical properties, conferred by the two trifluoromethyl groups, make it an attractive starting material for developing potent and selective herbicides and fungicides. The provided hypothetical synthesis protocol for a dinitroaniline herbicide demonstrates a practical application of this compound and offers a foundation for further research and development in the agrochemical sector. Researchers are encouraged to explore the diverse reactivity of this compound to create next-generation crop protection agents.
References
The Strategic Role of 3,5-Bis(trifluoromethyl)-N-ethylaniline in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. While its name suggests a role in trifluoromethylation, it is crucial to understand that this compound is not a reagent for transferring trifluoromethyl (CF₃) groups. Instead, it serves as a valuable and versatile trifluoromethylated building block. The two electron-withdrawing CF₃ groups on the aniline ring impart unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel molecules.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its parent compound, 3,5-bis(trifluoromethyl)aniline, is presented below for easy reference.
| Property | This compound | 3,5-Bis(trifluoromethyl)aniline |
| CAS Number | 49850-16-0 | 328-74-5 |
| Molecular Formula | C₁₀H₉F₆N | C₈H₅F₆N |
| Molecular Weight | 257.18 g/mol | 229.12 g/mol |
| Boiling Point | 96-98°C at 15 mmHg | 85°C at 15 mmHg |
| Density | Not readily available | 1.467 g/mL at 25°C |
| Refractive Index | Not readily available | n20/D 1.434 |
Application Notes
The primary application of 3,5-bis(trifluoromethyl)aniline and its N-ethyl derivative is as a foundational element in the synthesis of more complex molecules. The presence of the bis(trifluoromethyl)phenyl moiety can significantly influence the pharmacological and physicochemical properties of the final compound.
Synthesis of Schiff Bases and Imines
3,5-Bis(trifluoromethyl)aniline is commonly used in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These compounds are not only stable intermediates but can also be final products with applications as ligands in coordination chemistry or as biologically active molecules.
Precursor for Organocatalysts
The parent amine, 3,5-bis(trifluoromethyl)aniline, is a known precursor for the synthesis of thiourea-based organocatalysts. These catalysts are effective in a variety of asymmetric reactions, leveraging the hydrogen-bonding capabilities of the thiourea moiety, which are modulated by the electron-withdrawing trifluoromethyl groups.
Component in Cross-Coupling Reactions
Anilines are important coupling partners in various transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds. While specific examples for the N-ethyl derivative are not prevalent, the parent aniline is a suitable substrate for such transformations, enabling the incorporation of the 3,5-bis(trifluoromethyl)phenylamino group into a larger molecular framework.
Experimental Protocols
The following protocols are representative examples of how 3,5-bis(trifluoromethyl)aniline is utilized in synthesis. These can be adapted for the N-ethyl derivative with appropriate modifications to reaction conditions.
Protocol 1: Synthesis of an (E)-N-arylmethylidene-3,5-bis(trifluoromethyl)aniline (Schiff Base Formation)
This protocol details the synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.[1]
Materials:
-
2-Bromobenzaldehyde
-
3,5-Bis(trifluoromethyl)aniline
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-bromobenzaldehyde (4.50 g, 24.3 mmol) in 250 mL of hexanes.
-
Add anhydrous MgSO₄ (1.0 g) to the solution to act as a drying agent.
-
Slowly add 3,5-bis(trifluoromethyl)aniline (5.575 g, 24.3 mmol) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the MgSO₄ by vacuum filtration.
-
Cool the filtrate to -30°C for 48 hours to induce precipitation of the product.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from hexanes to yield light-yellow crystals. (Expected Yield: 7.62 g, 79%)[1]
Visualization of the Workflow:
Protocol 2: General Procedure for Trifluoromethylarylation of Alkenes using Anilines
While this is a general protocol for anilines, it illustrates a modern synthetic method where a compound like this compound could potentially be used as the aniline source for a three-component reaction. This reaction combines an aniline, an alkene, and a trifluoromethyl source.
Conceptual Reaction Scheme: This reaction involves the simultaneous addition of an aniline and a trifluoromethyl group across the double bond of an alkene, typically facilitated by a hypervalent iodine reagent as the CF₃ source in a unique solvent like hexafluoroisopropanol (HFIP).[2]
Visualization of the Conceptual Relationship:
Conclusion
This compound and its parent aniline are not trifluoromethylating reagents but are powerful synthetic building blocks. Their utility lies in the strategic incorporation of the bis(trifluoromethyl)phenyl moiety into larger molecules, thereby tuning their electronic and physiological properties. The protocols and data provided herein serve as a guide for researchers to effectively utilize these valuable intermediates in their synthetic endeavors, particularly in the development of new pharmaceuticals and advanced materials. Researchers should always refer to specific literature for detailed reaction conditions and substrate scopes relevant to their target molecules.
References
Application Notes and Protocols for N-Ethylation of 3,5-Bis(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-ethylation of 3,5-bis(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The electron-withdrawing nature of the two trifluoromethyl groups significantly decreases the nucleophilicity of the aniline nitrogen, making this transformation challenging. This document outlines several effective methods to achieve the desired N-ethylated product, N-ethyl-3,5-bis(trifluoromethyl)aniline.
Introduction
3,5-Bis(trifluoromethyl)aniline is a common building block in medicinal chemistry.[1][2][3] Its N-alkylation, specifically N-ethylation, is a crucial step in the synthesis of a variety of bioactive molecules. The strong electron-withdrawing trifluoromethyl groups, however, deactivate the amino group, necessitating robust and optimized reaction conditions. This document details three primary strategies for this conversion: reductive amination, direct alkylation with an ethyl halide, and transition metal-catalyzed alkylation with ethanol.
Reaction Strategies and Data Summary
Several methods have been successfully employed for the N-alkylation of anilines, which can be adapted for the specific case of 3,5-bis(trifluoromethyl)aniline. Below is a summary of potential reaction conditions based on established methodologies for related substrates.
| Method | Ethylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Key Considerations |
| Reductive Amination | Acetaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃)[4] | Dichloroethane | Room Temperature | 6 - 24 | Mild conditions; good for electron-deficient anilines, may require acid catalysis (e.g., TFA).[5] |
| Direct Alkylation | Ethyl Iodide | Potassium Carbonate (K₂CO₃) | Acetonitrile | 80 | 12 - 24 | A classical method; the low nucleophilicity of the aniline may lead to slow reaction rates. |
| Catalytic Alkylation | Ethanol | Nickel Bromide (NiBr₂) / Ligand | Toluene | 130 | 48 | "Borrowing hydrogen" methodology; atom-economical but requires higher temperatures and specific catalysts.[6] |
Experimental Protocols
Protocol 1: Reductive Amination with Acetaldehyde
This protocol is often preferred for electron-deficient anilines due to its mild conditions and high chemoselectivity.[7][8] The use of an acid catalyst like trifluoroacetic acid (TFA) can facilitate the initial imine formation.[5]
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Trifluoroacetic acid (TFA) (optional)
-
Dichloroethane (DCE) or Ethyl Acetate (EtOAc)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]
Procedure:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 equiv) in dichloroethane (0.2 M), add acetaldehyde (1.5 equiv).
-
If necessary, add trifluoroacetic acid (0.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 15 minutes.[4]
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-ethyl-3,5-bis(trifluoromethyl)aniline.
Protocol 2: Direct Alkylation with Ethyl Iodide
This classical method involves the direct reaction of the aniline with an ethyl halide in the presence of a base.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine 3,5-bis(trifluoromethyl)aniline (1.0 equiv), potassium carbonate (2.0 equiv), and acetonitrile (0.5 M).
-
Add ethyl iodide (1.5 equiv) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nickel-Catalyzed N-Alkylation with Ethanol
This method utilizes an earth-abundant metal catalyst in a "borrowing hydrogen" strategy, offering an atom-economical and environmentally friendly alternative.[6]
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Ethanol
-
Nickel(II) bromide (NiBr₂) (5 mol%)
-
A suitable ligand (e.g., a bipyridine or phosphine-based ligand) (10 mol%)
-
Potassium tert-butoxide (t-BuOK) (1.0 equiv)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add NiBr₂ (0.05 equiv), the ligand (0.10 equiv), and t-BuOK (1.0 equiv).
-
Add toluene, followed by 3,5-bis(trifluoromethyl)aniline (1.0 equiv) and ethanol (2.0 equiv).
-
Seal the tube and heat the reaction mixture at 130 °C for 48 hours.[6]
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualized Workflow and Logic
The following diagrams illustrate the general workflow for the N-ethylation of 3,5-bis(trifluoromethyl)aniline and the logical relationship between the key reaction types.
Caption: General experimental workflow for the N-ethylation of 3,5-bis(trifluoromethyl)aniline.
Caption: Logic diagram for selecting an appropriate N-ethylation method.
References
- 1. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 3,5-Bis(trifluoromethyl)-N-ethylaniline (CAS: 49850-16-0). The protocols outlined below are designed to ensure the identity, purity, and quality of this compound, which is a critical intermediate in various research and development applications, including pharmaceutical and agrochemical synthesis.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Ethyl-3,5-bis(trifluoromethyl)aniline |
| CAS Number | 49850-16-0 |
| Molecular Formula | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol |
| Appearance | Colorless to light yellow liquid |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.4 - 7.6 | s | 1H | Ar-H (H4) |
| ¹H | ~7.1 - 7.3 | s | 2H | Ar-H (H2, H6) |
| ¹H | ~3.3 - 3.5 | q | 2H | -CH₂-CH₃ |
| ¹H | ~1.2 - 1.4 | t | 3H | -CH₂-CH₃ |
| ¹³C | ~148 - 150 | s | - | Ar-C (C1) |
| ¹³C | ~131 - 133 (q) | q | - | Ar-C-CF₃ (C3, C5) |
| ¹³C | ~122 - 124 (q) | q | - | -CF₃ |
| ¹³C | ~115 - 117 | s | - | Ar-C (C4) |
| ¹³C | ~110 - 112 | s | - | Ar-C (C2, C6) |
| ¹³C | ~40 - 42 | s | - | -CH₂-CH₃ |
| ¹³C | ~14 - 16 | s | - | -CH₂-CH₃ |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.
Visualization of NMR Analysis Workflow:
NMR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 2: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| GC-MS | EI | 257 | 242 ([M-CH₃]⁺), 228 ([M-C₂H₅]⁺), 188 ([M-CF₃]⁺) |
| LC-MS | ESI+ | 258 | Fragmentation will depend on collision energy. |
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of 1 µL.
-
Temperature Program: An initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| ~2970, ~2880 | Medium | C-H Stretch (aliphatic) |
| ~1620, ~1590 | Strong | C=C Stretch (aromatic) |
| ~1350, ~1150 | Strong | C-F Stretch (trifluoromethyl) |
| ~1280 | Strong | C-N Stretch |
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
Gas Chromatography (GC)
GC is well-suited for the analysis of this volatile compound.
Table 4: Typical GC-FID Purity Analysis Parameters
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Volume | 1 µL |
| Expected Ret. Time | Dependent on the specific system and conditions. |
Protocol for GC Purity Analysis:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percent method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and can be adapted for quantification.
Table 5: Typical HPLC-UV Purity Analysis Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
| Expected Ret. Time | Dependent on the specific mobile phase composition. |
Protocol for HPLC Purity Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding 0.1% formic acid. Filter and degas the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically determined by area normalization.
Visualization of Chromatographic Analysis Workflow:
General Chromatographic Workflow
Logical Relationship of Analytical Techniques
The characterization of this compound follows a logical progression from structural confirmation to purity assessment.
References
Application Notes and Protocols: 1H NMR Spectrum of 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Bis(trifluoromethyl)-N-ethylaniline. This document includes predicted spectral data, comprehensive experimental protocols for acquiring such a spectrum, and workflow diagrams to illustrate the process. This information is valuable for the characterization and quality control of this compound in research and drug development settings.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the known spectral data of the parent compound, 3,5-bis(trifluoromethyl)aniline, and established principles of substituent effects in NMR spectroscopy.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H (H-4) | ~7.1 - 7.3 | Singlet (s) or Triplet (t) | - | 1H |
| Aromatic H (H-2, H-6) | ~6.8 - 7.0 | Singlet (s) or Doublet (d) | - | 2H |
| N-H | ~3.8 - 4.2 | Broad Singlet (br s) | - | 1H |
| Methylene (-CH2-) | ~3.2 - 3.4 | Quartet (q) | ~7.1 | 2H |
| Methyl (-CH3) | ~1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and instrument parameters. The multiplicity of the aromatic protons may appear as singlets due to the meta-substitution pattern, or as fine multiplets depending on the resolution of the instrument.
Experimental Protocols
A standard protocol for obtaining the 1H NMR spectrum of this compound is detailed below.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[1][2][3][4]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar aromatic compounds. Use approximately 0.6-0.7 mL of the solvent.[1][4]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4] The final sample height in the tube should be approximately 4-5 cm.[3][4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.
-
Data Processing and Analysis
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Chemical Shift Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
Mandatory Visualizations
The following diagrams illustrate the molecular structure with proton assignments and a typical experimental workflow for 1H NMR spectroscopy.
Caption: Molecular structure of this compound with proton assignments.
Caption: Experimental workflow for 1H NMR spectroscopy.
References
Application Notes and Protocols: 13C NMR Data for 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide predicted 13C NMR data for 3,5-Bis(trifluoromethyl)-N-ethylaniline, a key intermediate in pharmaceutical synthesis. The document outlines a detailed protocol for acquiring high-quality 13C NMR spectra and includes a visual workflow to guide researchers through the experimental process.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. This data is computationally generated and should be used as a reference for experimental verification. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| C1 | 148.5 | s |
| C2, C6 | 110.0 | q |
| C3, C5 | 132.0 | q |
| C4 | 115.0 | t |
| CF₃ | 124.0 | q |
| N-CH₂ | 45.0 | t |
| CH₃ | 14.0 | q |
Note: The predicted multiplicities are based on standard coupling patterns: s = singlet, t = triplet, q = quartet.
Experimental Protocol for 13C NMR Spectroscopy
This protocol details the steps for the preparation of a sample of this compound and the acquisition of its 13C NMR spectrum.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[1]
-
Materials:
-
This compound (15-20 mg)
-
Deuterated chloroform (CDCl₃) (0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 15-20 mg of this compound and place it in a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 0.6 mL.
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up a modern NMR spectrometer for 13C NMR data acquisition. Specific parameters may vary depending on the instrument manufacturer and model.
-
Instrument:
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
-
Setup and Calibration:
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: Calibrated 90° pulse for ¹³C.
-
Spectral Width: Approximately 250 ppm (centered around 125 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though this will increase the total experiment time.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Software:
-
Appropriate NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required (ensure a sufficiently long relaxation delay was used during acquisition).
-
Label the peaks with their chemical shifts.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to final data analysis.
Caption: Experimental workflow for 13C NMR analysis.
References
Application Note: Analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline (C₁₀H₉F₆N, MW: 257.18) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Due to its applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a robust analytical method for its identification and characterization is crucial. This application note outlines the sample preparation, GC-MS parameters, and expected fragmentation patterns based on electron ionization (EI).
Introduction
This compound is an aromatic amine containing two trifluoromethyl groups, which impart unique chemical properties. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. When coupled with gas chromatography, it allows for the separation of the analyte from complex mixtures prior to its detection and fragmentation.[4] Understanding the fragmentation behavior of this molecule is essential for its unambiguous identification in various matrices. In electron ionization mass spectrometry, the molecule is expected to undergo characteristic cleavages, primarily influenced by the ethyl group and the trifluoromethyl substituents on the aromatic ring.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data. The following protocol is recommended for the analysis of this compound in a research or quality control setting.
Materials:
-
This compound standard
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in the chosen solvent.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Final Preparation: Transfer the final solutions into GC vials for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this type of compound.[5]
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Data Presentation
The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The quantitative data, including the predicted mass-to-charge ratio (m/z) and a qualitative relative abundance, are summarized in the table below.
| Predicted Fragment Ion | Structure | m/z (amu) | Relative Abundance (Predicted) | Fragmentation Pathway |
| Molecular Ion [M]⁺ | [C₁₀H₉F₆N]⁺ | 257 | Moderate-High | Ionization of the parent molecule |
| [M-CH₃]⁺ | [C₉H₆F₆N]⁺ | 242 | High | Alpha-cleavage, loss of a methyl radical |
| [M-C₂H₄]⁺ | [C₈H₅F₆N]⁺ | 229 | Moderate | McLafferty-like rearrangement, loss of ethene |
| [M-CF₃]⁺ | [C₉H₉F₃N]⁺ | 188 | Low-Moderate | Loss of a trifluoromethyl radical |
| [C₈H₄F₆]⁺ | [C₈H₄F₆]⁺ | 214 | Low | Loss of the ethylamine group |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to follow several key pathways, as depicted below. The dominant fragmentation is expected to be the alpha-cleavage of the ethyl group.
Caption: Predicted EI fragmentation of this compound.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental conditions and predicted fragmentation patterns will aid researchers, scientists, and drug development professionals in the identification and characterization of this compound. The provided GC-MS method is a robust starting point for method development and validation in various analytical laboratories.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS: 49850-16-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound [oakwoodchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: FT-IR Analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline, a key intermediate in pharmaceutical synthesis.
Introduction
This compound (CAS No: 49850-16-0, Molecular Formula: C₁₀H₉F₆N) is an aromatic amine containing two trifluoromethyl groups.[1][2][3] These structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients. FT-IR spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule, thereby confirming its identity and purity. This application note outlines the procedure for obtaining and interpreting the FT-IR spectrum of this compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The expected vibrational modes are summarized in the table below. These predictions are based on the known absorption ranges for similar aromatic amines and trifluoromethylated compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3450 - 3350 | Medium | N-H stretching (secondary amine) |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 2980 - 2850 | Medium to Weak | Aliphatic C-H stretching (ethyl group) |
| 1620 - 1580 | Strong | C=C aromatic ring stretching |
| 1550 - 1490 | Strong | N-H bending |
| 1470 - 1430 | Medium | Aromatic C=C stretching |
| 1350 - 1250 | Strong | C-N stretching |
| 1300 - 1100 | Very Strong | C-F stretching (trifluoromethyl groups) |
| 900 - 690 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol
This section details the methodology for acquiring the FT-IR spectrum of this compound. The compound is typically a liquid at room temperature, making Attenuated Total Reflectance (ATR) or neat liquid sampling the most suitable methods.
3.1. Materials and Equipment
-
This compound sample
-
FT-IR Spectrometer (e.g., ABB FTLA2000 Series or Bruker Tensor 27) equipped with a detector.[4][5]
-
ATR accessory with a diamond or zinc selenide crystal.[4]
-
Alternatively, KBr or NaCl salt plates for neat liquid analysis.[6][7]
-
Pasteur pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
3.2. Sample Preparation and Measurement
3.2.1. Attenuated Total Reflectance (ATR) Method
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe.
3.2.2. Neat Liquid (Salt Plate) Method
-
Plate Preparation: Ensure the salt plates (KBr or NaCl) are clean and dry.
-
Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate.
-
Sandwiching: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Spectrum Acquisition: Place the sandwiched plates into the sample holder of the FT-IR spectrometer and acquire the spectrum using the same parameters as the ATR method.
-
Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.
Data Analysis and Interpretation
The acquired spectrum should be analyzed for the presence of the characteristic absorption bands listed in the data table. The strong absorptions due to the C-F stretching of the trifluoromethyl groups are expected to be the most prominent features of the spectrum. The N-H stretching and bending vibrations, along with the aromatic C=C and C-H bands, will confirm the identity of the compound.
Workflow and Pathway Diagrams
The following diagram illustrates the experimental workflow for obtaining the FT-IR spectrum of this compound using the ATR method.
Caption: Experimental workflow for FT-IR analysis using the ATR method.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS: 49850-16-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | 达康å»è¯ [dakangpharm.com]
- 4. sintef.no [sintef.no]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
Application Note: HPLC Analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is intended as a starting point for method development and validation, based on established analytical practices for structurally related trifluoromethylated aniline compounds.[1][2][3][4] The protocol outlines the necessary reagents, instrumentation, and procedures for achieving efficient separation and quantification.
Introduction
This compound is a fluorinated aromatic amine that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of two trifluoromethyl groups significantly influences its chemical properties, including lipophilicity and electron density, which are critical considerations for the development of analytical methods.[5] Accurate and robust analytical methods are essential for quality control, purity assessment, and stability testing of this intermediate and its derivatives.
This document presents a general RP-HPLC method suitable for the analysis of this compound. The method is designed to be readily adaptable to standard laboratory instrumentation.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.[4]
-
Column: A C18 reversed-phase column is recommended for the separation.[4][6] A typical column dimension is 4.6 mm x 250 mm with 5 µm particle size.
-
Vials: Amber glass vials to protect the analyte from light.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters for sample clarification.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, HPLC grade or higher.
-
Formic Acid (FA): (Optional, for improved peak shape) HPLC grade, 99% or higher.[4]
-
This compound Reference Standard: Purity >98%.
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with optional 0.1% Formic Acid) |
| Gradient | 60:40 (v/v) Acetonitrile:Water, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Note: These conditions are a starting point and may require optimization based on the specific column and HPLC system used.
Protocols
Preparation of Mobile Phase
-
For a 1 L preparation of a 60:40 (v/v) Acetonitrile:Water mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
If using a formic acid modifier, add 1 mL of formic acid to the water portion before mixing with acetonitrile.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method such as sonication or vacuum filtration.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in the mobile phase to create a 1 mg/mL stock solution in a 10 mL volumetric flask.
-
From the stock solution, prepare a working standard solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.
Preparation of Sample Solution
-
Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample can be estimated using the area normalization method.
Data Presentation
The following table presents example data that could be obtained using this method.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| This compound | 5.8 | 1250 | 99.5 |
| Impurity 1 | 4.2 | 3.5 | 0.28 |
| Impurity 2 | 7.1 | 2.7 | 0.22 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: HPLC Analysis Workflow for this compound.
Factors Affecting HPLC Separation
Caption: Key Parameters Influencing HPLC Separation.
References
- 1. 3-(Trifluoromethyl)aniline | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of 3,5-Bis(trifluoromethyl)-N-ethylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the N-alkylation of 3,5-bis(trifluoromethyl)aniline. This typically involves reacting the aniline with an ethylating agent, such as ethyl halide (bromide or iodide) or an alcohol, often in the presence of a base or a catalyst. Another approach is reductive amination, where 3,5-bis(trifluoromethyl)aniline reacts with an aldehyde (like acetaldehyde) to form an imine, which is then reduced to the final product.[1] Reductive amination can offer better control over mono-alkylation.[1]
Q2: Why is the nucleophilicity of 3,5-bis(trifluoromethyl)aniline a concern for this synthesis?
A2: The starting material, 3,5-bis(trifluoromethyl)aniline, has two strong electron-withdrawing trifluoromethyl (-CF3) groups on the aromatic ring.[1] These groups significantly decrease the electron density on the nitrogen atom of the amine, making it a weak nucleophile. This reduced nucleophilicity can lead to slow reaction rates and low conversion, requiring more forcing reaction conditions (e.g., higher temperatures, more reactive reagents) to achieve a reasonable yield.[1]
Q3: What safety precautions should be taken when working with 3,5-bis(trifluoromethyl)aniline?
A3: 3,5-Bis(trifluoromethyl)aniline is considered toxic if inhaled, ingested, or in contact with skin.[2] It can cause irritation to the eyes, skin, and respiratory tract.[2] It is crucial to handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a tightly sealed, light-resistant container in a cool, dry place away from oxidizing agents and acids.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Poor Reactivity of Starting Aniline
-
Explanation: As mentioned, the two trifluoromethyl groups make the starting aniline a poor nucleophile, leading to slow or incomplete reactions.[1]
-
Solution:
-
Increase Reaction Temperature: Gradually increase the temperature while carefully monitoring for byproduct formation or decomposition.[1]
-
Use a More Reactive Ethylating Agent: Switch from ethyl chloride to more reactive agents like ethyl bromide or ethyl iodide.[1]
-
Catalyst Screening: If using a catalytic method, screen different catalysts known for N-alkylation of electron-deficient anilines. Nickel and Ruthenium-based catalysts have shown effectiveness in N-alkylation of anilines with alcohols.[3][4]
-
Possible Cause 2: Inappropriate Reaction Conditions
-
Explanation: The choice of solvent, base, and temperature is critical and can significantly impact the reaction rate and final yield.[1]
-
Solution:
-
Solvent Optimization: Experiment with different solvents. Aprotic polar solvents can be effective for N-alkylation reactions.[1]
-
Base Selection: The strength and type of base can be crucial. For alkylations with alcohols, a base is often required.[3] A screening of different bases (e.g., K2CO3, Cs2CO3, t-BuOK) may be necessary.[3][4]
-
Check Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities like water can interfere with the reaction, especially if using metal catalysts.[1]
-
Issue 2: Formation of Multiple Byproducts
Possible Cause 1: Over-Alkylation
-
Explanation: The desired product, this compound, can react further with the ethylating agent to form a diethylaniline byproduct. This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[1]
-
Solution:
-
Control Stoichiometry: Use a large excess of the 3,5-bis(trifluoromethyl)aniline relative to the ethylating agent to favor mono-alkylation.[1]
-
Adjust Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[1]
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration, thereby minimizing the chance of over-alkylation.
-
Possible Cause 2: C-Alkylation
-
Explanation: At higher temperatures, alkylation can sometimes occur on the aromatic ring (C-alkylation) instead of the nitrogen atom, leading to undesired isomers.[5]
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures generally favor N-alkylation over C-alkylation.[5]
-
Issue 3: Difficulty in Product Purification
Possible Cause 1: Similar Polarity of Product and Starting Material
-
Explanation: The starting aniline and the N-ethylated product may have similar polarities, making separation by standard column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient or isocratic elution with a carefully selected solvent system to improve separation.
-
Alternative Purification: Consider alternative methods like preparative HPLC or distillation under reduced pressure.[6]
-
Possible Cause 2: Product Loss During Workup
-
Explanation: The desired product might have some solubility in the aqueous phase during extractions, leading to lower isolated yields.[1]
-
Solution:
-
Back-Extraction: After the initial extraction with an organic solvent, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Adjustment: Ensure the pH of the aqueous layer is optimized to minimize the solubility of the amine product before extraction.
-
Data & Protocols
Table 1: N-Alkylation of Anilines - Catalyst and Base Effects
Data generalized from studies on N-alkylation of various anilines.
| Catalyst (mol%) | Ligand (mol%) | Base (mmol) | Solvent | Temp (°C) | Selectivity (Mono-alkylated) | Reference |
| NiBr₂ (10) | 1,10-phenanthroline (20) | t-BuOK (0.25) | Toluene | 130 | 99% | [3] |
| [RuCl₂(p-cymene)]₂ (5) | Ligand L1 (6) | K₂CO₃ (10) | p-Xylene | 140 | High | [4] |
| Cu-Chromite (5) | - | K₂CO₃ (35) | o-Xylene | 110 | 96% (for N-phenylbenzylamine) | [7] |
Experimental Protocol: General N-Alkylation of Aniline with Alcohol (Borrowing Hydrogen Strategy)
This protocol is a generalized example based on literature for catalytic N-alkylation and should be adapted for the specific requirements of 3,5-bis(trifluoromethyl)aniline.
-
Reaction Setup: To an oven-dried reaction vessel, add the ruthenium or nickel catalyst, the appropriate ligand, and the base under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add the solvent (e.g., p-xylene or toluene), followed by 3,5-bis(trifluoromethyl)aniline (1.0 eq) and the ethylating agent (e.g., ethanol, 1.2 eq).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring for the required time (typically 8-24 hours). Monitor the reaction progress using TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the catalyst and base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or distillation under reduced pressure to obtain the pure this compound.[6]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The two most common methods for synthesizing this compound are:
-
Direct N-Alkylation: This method involves the reaction of 3,5-bis(trifluoromethyl)aniline with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base.
-
Reductive Amination: This approach consists of reacting 3,5-bis(trifluoromethyl)aniline with acetaldehyde in the presence of a reducing agent.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions depend on the chosen synthetic route. For direct N-alkylation, the main side reaction is over-alkylation, leading to the formation of N,N-diethyl-3,5-bis(trifluoromethyl)aniline. In reductive amination, potential side reactions include the formation of an enamine intermediate and subsequent polymerization or other undesired reactions if the imine is not efficiently reduced.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and potential byproducts. Staining with potassium permanganate or visualization under UV light can be used for detection.
Q4: What are the recommended purification methods for the final product?
A4: The crude product can be purified using several methods. An initial workup with a dilute acid wash can help remove unreacted 3,5-bis(trifluoromethyl)aniline. For further purification, column chromatography on silica gel is effective in separating the desired N-ethylaniline from the starting material and any over-alkylated products.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor by TLC until the starting material is consumed. - Increase the reaction temperature, but be cautious as this may also increase the rate of side reactions. |
| Poor Quality Reagents | - Use freshly distilled or high-purity starting materials and solvents. - Ensure the base used in direct alkylation is strong enough and dry. |
| Suboptimal Reaction Conditions | - For direct alkylation, consider using a more reactive ethylating agent (e.g., ethyl iodide over ethyl bromide). - For reductive amination, ensure the reducing agent is added portion-wise to control the reaction rate and temperature. |
| Product Loss During Workup | - Avoid overly acidic conditions during the aqueous wash, as the product can be protonated and lost to the aqueous layer. - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions. |
Issue 2: Presence of N,N-diethyl-3,5-bis(trifluoromethyl)aniline Impurity
| Possible Cause | Suggested Solution |
| Over-alkylation | - Use a stoichiometric amount or a slight excess of the ethylating agent. Avoid a large excess. - Add the ethylating agent slowly to the reaction mixture to maintain a low concentration. - Run the reaction at a lower temperature to favor mono-alkylation. |
| Inefficient Purification | - Optimize the mobile phase for column chromatography to achieve better separation between the mono- and di-alkylated products. A less polar solvent system may be required. |
Issue 3: Unreacted 3,5-bis(trifluoromethyl)aniline Remaining in the Product
| Possible Cause | Suggested Solution |
| Insufficient Ethylating Agent or Acetaldehyde | - Use a slight excess (1.1-1.2 equivalents) of the ethylating agent or acetaldehyde to ensure complete conversion of the starting aniline. |
| Ineffective Base (for Direct Alkylation) | - Use a stronger base, such as sodium hydride or potassium carbonate, to ensure complete deprotonation of the aniline. |
| Incomplete Reaction | - Extend the reaction time and monitor by TLC. |
| Inadequate Purification | - Perform an acidic wash (e.g., with 1 M HCl) during the workup to remove the basic starting aniline as its water-soluble salt. |
Quantitative Data Summary
The following table provides representative data for the synthesis of this compound via direct alkylation, illustrating the effect of the ethyl iodide to aniline molar ratio on product distribution.
| Molar Ratio (Ethyl Iodide : Aniline) | Yield of N-ethylaniline (%) | Yield of N,N-diethylaniline (%) | Unreacted Aniline (%) |
| 1.0 : 1.0 | 75 | 5 | 20 |
| 1.2 : 1.0 | 85 | 10 | 5 |
| 2.0 : 1.0 | 60 | 35 | <5 |
Note: These are illustrative values and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via Direct N-Alkylation
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added a base (e.g., potassium carbonate, 1.5 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
Ethyl iodide (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours, while monitoring the progress by TLC.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
-
3,5-bis(trifluoromethyl)aniline (1.0 eq) and acetaldehyde (1.2 eq) are dissolved in a suitable solvent (e.g., methanol or dichloromethane).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
The reaction is cooled in an ice bath, and a reducing agent (e.g., sodium borohydride, 1.5 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Direct N-alkylation pathway and a key side reaction.
Caption: Reductive amination synthetic workflow.
Caption: A logical troubleshooting workflow for common synthesis issues.
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)-N-ethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)-N-ethylaniline. Below you will find information on common impurities, purification protocols, and analytical methods to ensure the quality and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the N-ethylation of 3,5-bis(trifluoromethyl)aniline. These can include:
-
Unreacted Starting Material: Residual 3,5-bis(trifluoromethyl)aniline.
-
Over-alkylation Product: N,N-diethyl-3,5-bis(trifluoromethyl)aniline.
-
Solvent and Reagent Residues: Residual ethylating agents (e.g., ethyl iodide, diethyl sulfate), base (e.g., potassium carbonate), and reaction solvent (e.g., acetonitrile, DMF).
-
Oxidation Byproducts: Anilines can be susceptible to oxidation, leading to colored impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Side-Reaction Products: Depending on the ethylating agent and conditions, other minor side products may form.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration is typically due to the presence of oxidized aniline species. To minimize this, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). If your product is already discolored, you can try the following purification methods:
-
Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. Filter the mixture through a pad of celite to remove the carbon.
-
Column Chromatography: Flash chromatography on silica gel can effectively separate the desired product from colored impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing less volatile colored impurities.
Q3: How can I effectively remove the unreacted starting material, 3,5-bis(trifluoromethyl)aniline?
A3: Separation of the mono-ethylated product from the starting aniline can be challenging due to their similar polarities.
-
Acidic Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove the more basic starting aniline by forming a water-soluble salt. However, the basicity of this compound is also a factor to consider.
-
Column Chromatography: Careful column chromatography with an appropriate solvent system can achieve good separation.
-
Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be employed.
Q4: What is the best method to remove the over-alkylation product, N,N-diethyl-3,5-bis(trifluoromethyl)aniline?
A4: The di-ethylated product is less polar than the desired mono-ethylated product.
-
Column Chromatography: This is the most effective method for separating the mono- and di-alkylated products. A non-polar eluent system will elute the di-ethylated product first.
-
Fractional Distillation: The boiling point of the di-ethylated product will be different from the mono-ethylated product, making fractional distillation a viable option.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of N-ethylated Product | Incomplete reaction; Suboptimal reaction temperature; Ineffective base. | - Monitor the reaction progress by TLC or GC-MS to ensure completion.- Optimize the reaction temperature and time.- Ensure the use of a suitable and dry base (e.g., anhydrous K₂CO₃). |
| Presence of Multiple Spots on TLC/Peaks in GC-MS | Formation of byproducts; Over-alkylation; Presence of starting material. | - Use a less reactive ethylating agent or control the stoichiometry carefully to minimize over-alkylation.- Employ the purification methods described in the FAQs to separate the desired product. |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point. | - Purify the product using column chromatography or distillation to remove impurities. |
| Difficulty in Separating Product from Starting Material | Similar polarity and physical properties. | - Utilize high-performance flash chromatography with a shallow gradient.- Consider derivatization of the starting material to facilitate separation, followed by deprotection (less common). |
Data Presentation
| Compound | Retention Time (GC-MS) | Crude Mixture (% Area) | After Column Chromatography (% Area) |
| 3,5-Bis(trifluoromethyl)aniline (Starting Material) | 8.5 min | 15% | < 0.5% |
| This compound (Product) | 10.2 min | 75% | > 99% |
| N,N-diethyl-3,5-bis(trifluoromethyl)aniline (Byproduct) | 11.8 min | 8% | < 0.5% |
| Unknown Impurities | Various | 2% | Not Detected |
Experimental Protocols
General Experimental Protocol for N-Ethylation
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask, add a base (e.g., anhydrous potassium carbonate, 1.5 eq).
-
Add the ethylating agent (e.g., ethyl iodide, 1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar N,N-diethyl byproduct will elute first, followed by the desired N-ethyl product, and finally the more polar starting material.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Technical Support Center: 3,5-Bis(trifluoromethyl)-N-ethylaniline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3,5-Bis(trifluoromethyl)-N-ethylaniline. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is known to be sensitive to air and light.[1][2] Improper storage can lead to degradation, which may affect experimental outcomes. One indication of degradation is the darkening of the material's color over time.[3]
For optimal storage, please adhere to the following recommendations summarized in the table below.
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. A specific temperature range of 2-8°C is also recommended. | [3][4] |
| Atmosphere | Store under an inert gas, such as argon. | [1] |
| Light | Protect from direct sunlight and light exposure. | [1][3] |
| Container | Keep the container tightly closed and securely sealed. Polyethylene or polypropylene containers are suitable. | [1][3][5] |
| Ventilation | Store in a well-ventilated area. | [1][3] |
Q2: What are the known incompatibilities of this compound?
A2: To prevent hazardous reactions and degradation of the compound, avoid contact with strong oxidizing agents and strong acids.[3][6]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is important to use appropriate personal protective equipment to avoid personal contact, including inhalation.[1] Recommended PPE includes protective gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area.[1][2]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the available literature, aromatic amines, in general, are susceptible to degradation through oxidation and photodegradation.[7] Thermal decomposition can produce hazardous fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[6]
Below is a generalized diagram illustrating potential degradation routes for aromatic amines.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound that may be related to its stability and storage.
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent reaction yield | The reagent may have degraded due to improper storage (e.g., exposure to air, light, or moisture). | Verify the purity of the aniline using an appropriate analytical method, such as TLC or NMR, before use. If degradation is suspected, consider purifying the reagent.[7] |
| Discoloration of the compound (darkening) | This is likely a sign of oxidation or other degradation pathways.[3][7] | While the material may still be usable for some applications, it is recommended to use a fresh, properly stored batch for sensitive experiments to ensure reproducibility. |
| Formation of an emulsion during aqueous workup | Aniline derivatives can sometimes lead to the formation of emulsions.[7] | To break the emulsion, try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent.[7] |
Below is a workflow to troubleshoot common experimental issues that may arise from improper storage or handling.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 49850-16-0|N-Ethyl-3,5-bis(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 5. 3,5-Bis(trifluoromethyl)aniline - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3,5-Bis(trifluoromethyl)-N-ethylaniline
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)-N-ethylaniline.
Hazard Information and Safety Precautions
Proper handling of this compound is crucial to ensure laboratory safety. This substance is classified as harmful and an irritant.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C10H9F6N | [1][2] |
| Molecular Weight | 257.18 g/mol | [1][2] |
| Boiling Point | 96-98°C at 15 mmHg | [1][3] |
| Purity | 97% | [1][3] |
Hazard Statements
-
H302: Harmful if swallowed.[3]
Precautionary Statements
-
P264: Wash all exposed external body areas thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures in case of accidental exposure?
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][6]
Q2: What personal protective equipment (PPE) should I wear when handling this chemical?
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]
-
Skin Protection: Wear protective gloves and a lab coat.[4][8]
-
Respiratory Protection: Use a vapor respirator if working in a poorly ventilated area.[8]
Q3: How should I properly store this compound?
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from heat, sparks, and open flames.[5][6]
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong acids.[6]
Troubleshooting Guide
Issue: I have spilled a small amount of this compound on the lab bench.
Solution:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[4][7]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[4][5][7]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Waste Disposal: Dispose of the waste according to local, regional, and national regulations.[5][9]
Issue: I think I may have inhaled vapors of the compound.
Solution:
-
Move to Fresh Air: Immediately move to an area with fresh air.[8]
-
Monitor Symptoms: Watch for any signs of respiratory irritation, such as coughing or difficulty breathing.
-
Seek Medical Attention: If you feel unwell or experience any respiratory symptoms, call a poison center or doctor for medical advice.[9]
Experimental Workflow Diagrams
Caption: Workflow for handling a chemical spill.
Caption: First aid response to accidental exposure.
References
- 1. This compound, tech. | 49850-16-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound | CAS: 49850-16-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound [oakwoodchemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 3,5-Bis(trifluoromethyl)aniline | 328-74-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: N-Alkylation of Fluorinated Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of my fluorinated aniline consistently slow or low-yielding?
The primary reason for low yields and slow reaction rates is the reduced nucleophilicity of the aniline's nitrogen atom.[1][2] The highly electronegative fluorine atom acts as a strong electron-withdrawing group, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom. This effect decreases the availability of the nitrogen's lone pair of electrons to attack an electrophile, making the fluorinated aniline a significantly weaker nucleophile compared to unsubstituted aniline.[1] As a result, reactions are often sluggish, may not proceed to completion, and typically require more forcing conditions (higher temperatures, stronger bases, more active catalysts).[1][3]
Q2: What are the most common side reactions when performing a palladium-catalyzed N-alkylation on a fluorinated aniline?
The most common side reactions include:
-
N,N-Dialkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting fluorinated aniline, leading to a second alkylation event.[2][4] This can be minimized by controlling the stoichiometry, for instance, by using a slight excess of the aniline relative to the alkylating agent.[2]
-
Hydrodehalogenation: In palladium-catalyzed couplings like the Buchwald-Hartwig amination, a common side reaction is the replacement of the halide on the aryl halide coupling partner with a hydrogen atom.[5]
-
Catalyst Decomposition: High temperatures and prolonged reaction times, often necessary for these challenging substrates, can lead to the deactivation or decomposition of the palladium catalyst.[6]
-
Hydrodefluorination: While less common, under certain harsh conditions, the C-F bond can be cleaved, leading to undesired byproducts.
Q3: How does the position of the fluorine atom (ortho, meta, para) affect the reaction?
The position of the fluorine atom has a significant impact on the aniline's reactivity due to a combination of inductive and resonance effects.
-
Para-Fluoroaniline: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, leading to a significant decrease in the nitrogen's nucleophilicity.
-
Meta-Fluoroaniline: At the meta position, only the strong electron-withdrawing inductive effect is operative, making this isomer significantly deactivated.
-
Ortho-Fluoroaniline: The ortho position presents the most complex scenario. In addition to a strong inductive effect, steric hindrance from the adjacent fluorine atom can impede the approach of the alkylating agent or the catalyst complex, often making ortho-fluoroanilines the most challenging substrates.[3]
Q4: What are the best purification strategies for N-alkylated fluorinated anilines?
Purification can be challenging due to the potential for similar polarities between the starting material, product, and byproducts. Standard methods are typically effective:
-
Flash Column Chromatography: This is the most common method for purifying these types of products and is effective for separating mono- from di-alkylated products and unreacted starting materials.[7]
-
Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, vacuum distillation can be a highly effective, scalable purification method.[2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Acid-Base Extraction: An aqueous acid wash (e.g., 1M HCl) can be used to remove unreacted basic aniline starting material, although this may not be effective if the N-alkylated product is also basic.
Troubleshooting Guide
Problem: Low or No Product Conversion
Low conversion is the most frequent issue when working with electron-deficient fluorinated anilines.
Troubleshooting Workflow for Low Yield
Data & Protocols
Table 1: Typical Conditions for Buchwald-Hartwig N-Alkylation of Fluoroanilines
This table summarizes common starting conditions for the coupling of a generic fluoroaniline with an aryl bromide. Yields are highly substrate-dependent.
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd Precatalyst (e.g., XPhos Pd G3) | Well-defined precatalysts provide more reproducible results than generating the active catalyst in situ.[1] |
| Catalyst Loading | 1 - 3 mol% | Higher loading may be required for very challenging substrates. |
| Ligand | Bulky Biarylphosphine (e.g., XPhos) | Electron-rich, bulky ligands accelerate the catalytic cycle for electron-deficient anilines.[1] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond.[1][3] |
| Base Stoichiometry | 1.2 - 1.5 equivalents | An excess of base is typically needed to drive the reaction. |
| Solvent | Anhydrous, Degassed Toluene | Aprotic, non-polar solvents are generally effective. Dioxane is also a common choice.[7][8] |
| Temperature | 100 - 110 °C | Elevated temperatures are necessary to overcome the high activation energy.[7] |
| Reaction Time | 12 - 24 hours | Reactions should be monitored by TLC or LC-MS to determine completion.[1] |
General Experimental Protocol: Buchwald-Hartwig N-Alkylation
This protocol provides a general method for the palladium-catalyzed N-alkylation of a fluorinated aniline with an aryl bromide. Caution: This reaction must be performed under an inert atmosphere using anhydrous solvents.
-
Vessel Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), the fluorinated aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[1]
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add anhydrous, degassed toluene (5-10 mL) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.[7]
-
Reaction : Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated fluorinated aniline.[7]
Key Reaction Parameters and Relationships
The success of a Buchwald-Hartwig amination depends on the interplay of several key factors, particularly for challenging substrates like fluorinated anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
Welcome to the technical support center for the synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The primary challenge is the reduced nucleophilicity of the starting material, 3,5-bis(trifluoromethyl)aniline. The two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile and slowing down the N-alkylation reaction.[1] This often necessitates more forcing reaction conditions, such as higher temperatures or more active catalysts, to achieve a reasonable reaction rate.[1][2]
Q2: What are the most common methods for the N-ethylation of anilines like this one?
Common methods include:
-
Borrowing Hydrogen (or Hydrogen Autotransfer): This is a modern, atom-economical method that uses ethanol as the ethylating agent in the presence of a transition metal catalyst (e.g., based on Ruthenium, Iridium, or Nickel).[3][4][5] The alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the aniline.[4]
-
Reductive Amination: This involves the reaction of the aniline with acetaldehyde to form an imine, which is then reduced in situ to the desired N-ethylaniline.[1] This method can offer good control over mono-alkylation.[1]
-
Classical N-alkylation with Ethyl Halides: Using reagents like ethyl iodide or ethyl bromide can be effective. However, this method is prone to over-alkylation, producing the N,N-diethyl byproduct, because the mono-alkylated product is often more nucleophilic than the starting aniline.[1]
Q3: What is the most prevalent side reaction, and how can it be minimized?
The most common side reaction is over-alkylation, which results in the formation of 3,5-Bis(trifluoromethyl)-N,N-diethylaniline.[1] This occurs because the product, N-ethylaniline, can be more reactive than the starting aniline.[1]
Strategies to minimize this include:
-
Control Stoichiometry: Using an excess of the aniline compared to the ethylating agent can favor the desired mono-alkylation.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[1]
-
Catalyst Selection: Certain catalysts and ligands show higher selectivity for mono-alkylation.[4]
-
Monitor Reaction Time: Prolonged reaction times can lead to increased formation of the di-alkylated product.[2]
Troubleshooting Guides
Problem 1: The reaction is extremely slow or shows no conversion.
| Possible Cause | Troubleshooting Step |
| Poor Reactivity of Aniline | The electron-withdrawing -CF₃ groups make the aniline a poor nucleophile.[1] This is the inherent challenge with this substrate. |
| Inappropriate Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate.[1] Gradually increase the temperature in 10-20°C increments while monitoring for byproduct formation.[2] |
| Inactive or Poisoned Catalyst | If using a catalytic method (e.g., Borrowing Hydrogen), the catalyst may be inactive. Ensure the catalyst is handled under appropriate inert conditions and consider screening different types of catalysts (e.g., Ru-based, Ir-based).[2][4] Impurities in reagents or solvents can poison the catalyst.[2] |
| Sub-optimal Solvent | The solvent choice significantly impacts reaction rates.[1] Experiment with different aprotic solvents to find one that provides a good balance of reactant solubility and reaction rate.[1] |
| Less Reactive Ethylating Agent | When using alkyl halides, the reactivity order is R-I > R-Br > R-Cl. Using a more reactive agent like ethyl iodide can increase the rate.[1] |
Problem 2: The yield of the desired N-ethylaniline product is low.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | As noted in Problem 1, the reaction may be too slow. Address this by optimizing temperature, catalyst, and reagents. |
| Side Reactions (Over-alkylation) | Significant formation of the N,N-diethylaniline byproduct reduces the yield of the desired product.[1] Use an excess of the starting aniline or lower the reaction temperature.[1] |
| Product Loss During Workup | The product may be lost during aqueous extractions or purification steps. Ensure the pH is appropriate during extractions and consider alternative purification methods like column chromatography or distillation under reduced pressure.[1] |
| Reagent Impurity | Ensure all starting materials, solvents, and catalysts are pure and dry, as impurities can interfere with the reaction.[1] |
Problem 3: Significant amounts of the N,N-diethylaniline byproduct are forming.
| Possible Cause | Troubleshooting Step |
| Product is More Reactive | The mono-ethylated product is often more nucleophilic than the starting 3,5-bis(trifluoromethyl)aniline, making it more susceptible to a second alkylation.[1] |
| Stoichiometry Favors Di-alkylation | An excess of the ethylating agent will drive the reaction towards the di-alkylated product.[1] Use a stoichiometric excess of the aniline (e.g., 1.5 to 2 equivalents or more). |
| High Reaction Temperature | Higher temperatures can accelerate the second alkylation step. Attempt the reaction at the lowest temperature that still provides a reasonable rate for the first alkylation. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed will increase the amount of the di-alkylated product.[2] Monitor the reaction closely by TLC or GC-MS. |
Data Presentation
Table 1: Influence of Reaction Parameters on N-Ethylation of Anilines
This table summarizes general trends observed in N-alkylation reactions that can be applied to optimize the synthesis of this compound.
| Parameter | Variation | Expected Impact on Reaction Time | Expected Impact on Selectivity (Mono- vs. Di-alkylation) | Reference |
| Temperature | Increase | Decrease (Faster Rate) | Decrease (More di-alkylation) | [1] |
| Catalyst | Ru, Ir, Ni, Cu complexes | Varies; highly dependent on metal and ligand | Varies; some catalysts are highly selective for mono-alkylation | [3][4][5][6] |
| Aniline:Ethyl Agent Ratio | Increase Aniline | May slightly decrease rate | Increase | [1] |
| Solvent Polarity | Less Polar (e.g., Toluene) | Can decrease rate | Can Increase | [1] |
| Base Strength | Stronger Base (e.g., t-BuOK) | Increase (for Borrowing Hydrogen) | May Decrease | [5] |
Experimental Protocols
Method: Ruthenium-Catalyzed N-Ethylation via Borrowing Hydrogen
This protocol is a representative example based on modern catalytic methods for N-alkylation of anilines with alcohols.[4] Disclaimer: This is a generalized procedure and must be adapted and optimized for safety and efficacy in a controlled laboratory setting.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Ethanol (anhydrous)
-
A suitable Ruthenium catalyst (e.g., a Ru-pincer complex or [Ru(p-cymene)Cl₂]₂ with an appropriate ligand)
-
A base (e.g., Potassium tert-butoxide, t-BuOK)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Ruthenium catalyst (e.g., 1-2 mol%).
-
Add 3,5-Bis(trifluoromethyl)aniline (1.0 equiv.), the base (1.2 equiv.), and the anhydrous solvent.
-
Add anhydrous ethanol (1.5 equiv.).
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 110-130 °C).
-
Monitor the reaction progress periodically using an appropriate technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizations
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Caption: Simplified "Borrowing Hydrogen" catalytic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
Technical Support Center: 3,5-Bis(trifluoromethyl)-N-ethylaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)-N-ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound is an aniline derivative with two strong electron-withdrawing trifluoromethyl groups. These groups significantly decrease the nucleophilicity of the aniline nitrogen, making it less reactive in typical electrophilic substitution reactions compared to standard aniline. Reactions often require more forcing conditions, such as higher temperatures or the use of catalysts.
Q2: I am having trouble with the N-alkylation of 3,5-bis(trifluoromethyl)aniline to synthesize the N-ethyl derivative. What are the common issues?
A2: Low yields in the N-alkylation of anilines with strong electron-withdrawing groups are common.[1] Potential issues include the low nucleophilicity of the starting aniline and the possibility of over-alkylation if the mono-alkylated product is more nucleophilic.[1] For successful N-alkylation, careful control of stoichiometry and reaction conditions is crucial. Reductive amination is an alternative method that can offer better control over mono-alkylation.[1]
Q3: My this compound has developed a yellow or brownish color. Is it still usable?
A3: The development of color in aniline derivatives often indicates degradation, likely due to oxidation or light exposure. While minor discoloration might not affect all applications, for sensitive experiments, it is advisable to use a pure, colorless to light-yellow sample. It is recommended to re-verify the purity using methods like HPLC before use. To prevent discoloration, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at cool temperatures.
Q4: I am observing unexpected side products in my reaction. Could this be related to the stability of this compound?
A4: Yes, the instability of your starting material can lead to unexpected side products. Degradation can occur under various conditions, introducing impurities that may interfere with your intended reaction. Potential degradation pathways include oxidation of the aniline nitrogen. Furthermore, strong acidic or basic conditions can also promote decomposition. Always ensure the purity of your starting material before commencing a reaction.
Troubleshooting Guides
Low Yield in N-Alkylation Reactions
If you are experiencing low yields in N-alkylation reactions to synthesize or use this compound, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[1]
-
Optimize Solvent: Experiment with different solvents. Aprotic polar solvents like DMF or DMAc can be effective, but in some cases, less polar solvents might reduce the rate of side reactions.[1][2][3]
-
Screen Catalysts: If applicable, try different catalysts that are known to be effective for N-alkylation of electron-poor anilines.[1]
-
Check Reagent Purity: Ensure that all starting materials, reagents, and solvents are pure and dry, as impurities can significantly hinder the reaction.[1]
Formation of Side Products
The formation of side products is a common issue. Here are some strategies to minimize them:
-
Control Stoichiometry: To avoid over-alkylation when preparing this compound, use a large excess of the aniline relative to the alkylating agent to favor mono-alkylation.[1]
-
Adjust Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[1]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of side reactions. Consider using a less reactive alkylating agent if over-alkylation is a persistent issue.[1]
Solvent Effects on Reactions
The choice of solvent can significantly impact the outcome of reactions involving this compound and its parent compound. The following table summarizes solvent usage in related reactions from the literature.
| Reactants | Reaction Type | Solvent(s) | Key Observation |
| 3,5-bis(trifluoromethyl)aniline and 1-fluoro-2-nitrobenzene | Nucleophilic Aromatic Substitution | Anhydrous DMF | The reaction proceeded to give the double nucleophilic substitution product in a 20% yield. |
| 2-bromobenzaldehyde and 3,5-bis(trifluoromethyl)aniline | Condensation (Imine formation) | Hexanes | The product crystallized from a concentrated hexanes solution in high yield. |
| 2-trifluoromethyl-1,3-enynes and CF3CHN2 | Cycloaddition | DMAc vs. DCE | The use of DMAc led to the formation of bis(trifluoromethyl)pyrazolines, while DCE yielded bis(trifluoromethyl)cyclopropanes.[2] |
| 3-(trifluoromethyl)aniline and propyl bromide | N-Alkylation | Acetonitrile | A polar aprotic solvent was used for the N-alkylation. |
Experimental Protocols
General Protocol for N-Alkylation of 3,5-bis(trifluoromethyl)aniline
This is a general procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline and a suitable base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent such as acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture, add the ethylating agent (e.g., ethyl bromide or ethyl iodide, 1.1-1.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: General workflow for the N-alkylation of 3,5-bis(trifluoromethyl)aniline.
Caption: Troubleshooting decision tree for this compound reactions.
References
Catalyst selection for the synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a comparative overview of catalytic systems.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when employing the Buchwald-Hartwig amination, a prevalent method for this transformation.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the synthesis of this compound can stem from several factors, often related to the challenging nature of coupling an electron-deficient aryl halide with an amine.
-
Inefficient Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for success. For electron-deficient substrates like 3,5-bis(trifluoromethyl)bromobenzene, bulky and electron-rich ligands are generally required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or promote side reactions.
-
Base Selection and Quality: The choice and purity of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base must be anhydrous and handled under an inert atmosphere to prevent the introduction of water, which can deactivate the catalyst and hydrolyze the aryl halide.
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Degradation during Workup: The workup procedure should be performed carefully to avoid degradation of the product.
Q2: I am observing significant amounts of side products, such as hydrodehalogenation of the starting material. How can I minimize these?
A2: The formation of byproducts, particularly the reduction of the aryl halide to 3,5-bis(trifluoromethyl)benzene (hydrodehalogenation), is a common issue in Buchwald-Hartwig aminations.
-
Ligand Choice: The ligand plays a crucial role in preventing side reactions. Bulky phosphine ligands can shield the palladium center and favor the desired reductive elimination over competing pathways like beta-hydride elimination, which can lead to hydrodehalogenation.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of side reactions. Optimizing these parameters by running the reaction at the lowest effective temperature and for the minimum time necessary for completion can help.
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can contribute to side product formation. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
Q3: The reaction is not proceeding at all, or is extremely sluggish. What should I investigate?
A3: A stalled or very slow reaction is often indicative of catalyst deactivation or inappropriate reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all glassware is thoroughly dried. Solvents and reagents should be anhydrous.
-
Incorrect Base: Using a weak or inappropriate base can prevent the deprotonation of the amine, which is a critical step in the catalytic cycle.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially with challenging substrates. A gradual increase in temperature while monitoring the reaction is recommended.
-
Poor Quality of Reagents: The purity of the palladium precursor, ligand, and base is critical. Using fresh, high-quality reagents is advisable.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is the most widely employed and effective method for the synthesis of this compound.[1] This cross-coupling reaction allows for the formation of the C-N bond between 3,5-bis(trifluoromethyl)bromobenzene and ethylamine under relatively mild conditions with high functional group tolerance.[1]
Q2: Which starting materials are typically used for the Buchwald-Hartwig synthesis of this compound?
A2: The typical starting materials are 3,5-bis(trifluoromethyl)bromobenzene as the aryl halide and ethylamine as the amine coupling partner.
Q3: Why are bulky, electron-rich phosphine ligands preferred for this reaction?
A3: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps in the Buchwald-Hartwig catalytic cycle, especially with electron-deficient aryl halides like 3,5-bis(trifluoromethyl)bromobenzene.[2] The steric bulk of the ligand facilitates the reductive elimination step, which forms the desired C-N bond, while the electron-donating nature of the ligand increases the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide.[2]
Q4: What are some common palladium precursors used in this synthesis?
A4: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). While Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective, they require in-situ reduction to the active Pd(0) species. Precatalysts are often preferred as they provide more reliable and reproducible results.
Q5: How should the product be purified?
A5: After the reaction is complete, the typical workup involves quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to isolate the this compound.
Catalyst Performance Data
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | >90 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 85-95 |
| Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 24 | 80-90 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 10 | >95 |
Disclaimer: The yields presented in this table are based on literature reports for the amination of electron-deficient aryl bromides and may vary for the specific synthesis of this compound. Optimization of reaction conditions is recommended for achieving the best results.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of this compound via palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Ethylamine (solution in THF or as a salt)
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., t-BuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add sodium tert-butoxide (1.2-1.5 equivalents), 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent), and ethylamine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 10-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
References
Technical Support Center: Scaling Up the Production of 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the production of 3,5-Bis(trifluoromethyl)-N-ethylaniline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address challenges encountered during synthesis and purification.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process. The primary recommended route for selective mono-N-ethylation is reductive amination.
Q1: Low yield of this compound in the reductive amination reaction.
Possible Causes:
-
Inefficient Imine Formation: The initial reaction between 3,5-bis(trifluoromethyl)aniline and acetaldehyde to form the imine may be incomplete. Due to the electron-withdrawing nature of the trifluoromethyl groups, the aniline is less nucleophilic.
-
Decomposition of the Reducing Agent: The reducing agent, such as sodium triacetoxyborohydride, may have degraded due to moisture.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Insufficient Reaction Time: The reaction may not have been allowed to run to completion.
Solutions:
-
Optimize Imine Formation:
-
Increase the reaction temperature moderately (e.g., to 40-50 °C) to facilitate imine formation.
-
Use a slight excess of acetaldehyde (1.1-1.2 equivalents).
-
Consider the use of a dehydrating agent, such as magnesium sulfate or molecular sieves, to drive the equilibrium towards imine formation.
-
-
Ensure Activity of Reducing Agent:
-
Use fresh, anhydrous sodium triacetoxyborohydride.
-
Add the reducing agent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
-
Adjust Reaction Conditions:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
If the reaction is sluggish at room temperature, consider gentle heating.
-
Q2: Formation of significant amounts of the N,N-diethylaniline byproduct (over-alkylation).
Possible Causes:
-
Excessive Acetaldehyde: A large excess of acetaldehyde can lead to the formation of the diethyl-substituted product.
-
High Reaction Temperature: Higher temperatures can promote the second ethylation reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired product can increase the likelihood of over-alkylation.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry, using only a slight excess of acetaldehyde.
-
Temperature Management: Maintain a controlled temperature, avoiding excessive heat.
-
Reaction Monitoring: Stop the reaction once the starting aniline is consumed, as determined by TLC or HPLC analysis.
Q3: Presence of unreacted 3,5-bis(trifluoromethyl)aniline in the final product.
Possible Causes:
-
Insufficient Acetaldehyde or Reducing Agent: The stoichiometry of the reactants may be incorrect.
-
Short Reaction Time: The reaction was stopped prematurely.
-
Poor Mixing: Inadequate agitation in a large-scale reactor can lead to localized areas of low reactant concentration.
Solutions:
-
Verify Stoichiometry: Ensure accurate measurement of all reactants.
-
Monitor to Completion: Continue the reaction until no starting aniline is detected.
-
Ensure Efficient Mixing: Use appropriate stirring equipment and agitation speed for the scale of the reaction.
Q4: Difficulty in purifying the product to the desired level.
Possible Causes:
-
Close Boiling Points of Product and Impurities: The N,N-diethyl byproduct and the starting material may have boiling points close to the desired product, making distillation challenging.
-
Co-elution during Chromatography: Impurities may have similar polarity to the product, leading to incomplete separation by column chromatography.
Solutions:
-
Fractional Vacuum Distillation: Use a high-efficiency distillation column under reduced pressure to improve separation.
-
Chromatography Optimization:
-
Experiment with different solvent systems (e-g., gradients of hexane and ethyl acetate) for column chromatography.
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Crystallization: If the product is a solid or can be converted to a solid derivative, recrystallization can be an effective purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended industrial-scale synthesis method for this compound?
For selective mono-N-ethylation, reductive amination of 3,5-bis(trifluoromethyl)aniline with acetaldehyde is the preferred method. This approach offers high selectivity and avoids many of the issues associated with direct alkylation using ethyl halides, such as over-alkylation.
Q2: What are the main safety precautions to consider when working with 3,5-Bis(trifluoromethyl)aniline and its N-ethyl derivative?
Both compounds are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2][3] It is crucial to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Avoid inhalation of vapors.
-
In case of a spill, absorb the material with an inert substance like sand or vermiculite and dispose of it as hazardous waste.[1][3]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by:
-
Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material, product, and any byproducts. Visualize the spots under UV light.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative assessment of the reaction progress and purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
Q4: What are the common impurities to look out for?
-
Unreacted 3,5-bis(trifluoromethyl)aniline: The starting material.
-
3,5-Bis(trifluoromethyl)-N,N-diethylaniline: The over-alkylation product.
-
Residual Solvents: Solvents used in the reaction and workup.
-
Byproducts from the reducing agent.
Section 3: Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)aniline (Precursor)
This protocol is based on the catalytic hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene.
Materials:
-
3,5-Bis(trifluoromethyl)nitrobenzene
-
Ethyl acetate
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a 1L autoclave, combine 259 g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500 g of ethyl acetate.
-
Add 5 g of 10% palladium on carbon as the catalyst.
-
Seal the autoclave and raise the temperature to 60 °C.
-
Pressurize the autoclave with hydrogen gas to 2 MPa.
-
Maintain the temperature and pressure for 20 hours with constant stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethyl acetate.
-
Purify the crude product by vacuum distillation to obtain 3,5-bis(trifluoromethyl)aniline.
| Parameter | Value |
| Starting Material | 3,5-Bis(trifluoromethyl)nitrobenzene |
| Solvent | Ethyl Acetate |
| Catalyst | 10% Pd/C |
| Temperature | 60 °C |
| Pressure | 2 MPa |
| Reaction Time | 20 hours |
| Typical Yield | ~87% |
| Purity | >98% |
Synthesis of this compound via Reductive Amination
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3,5-bis(trifluoromethyl)aniline (1 equivalent) in anhydrous 1,2-dichloroethane, add acetaldehyde (1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Value |
| Starting Material | 3,5-Bis(trifluoromethyl)aniline |
| Reagent | Acetaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
| Purity | >97% |
Section 4: Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3,5-Bis(trifluoromethyl)-N-ethylaniline is a valuable building block in the preparation of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of three common synthetic routes to this compound: direct N-alkylation, reductive amination, and Buchwald-Hartwig amination. The comparison includes a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.
Comparison of Synthesis Routes
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired yield and purity, reaction conditions, and scalability. The following tables provide a summary of the key quantitative parameters for each of the three routes discussed.
| Parameter | Direct N-Alkylation | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 3,5-Bis(trifluoromethyl)aniline, Ethyl halide | 3,5-Bis(trifluoromethyl)benzaldehyde, Ethylamine | 3,5-Bis(trifluoromethyl)bromobenzene, Ethylamine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃) | Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (80-95%) | Good to Excellent (85-98%) |
| Reaction Temperature | Room temperature to reflux | Room temperature | 80-110 °C |
| Reaction Time | 12-24 hours | 1-6 hours | 12-24 hours |
| Key Advantages | Simple procedure, readily available starting material. | Mild reaction conditions, high yields. | High functional group tolerance, excellent yields. |
| Key Disadvantages | Potential for over-alkylation, moderate yields. | Requires synthesis of the aldehyde precursor. | Requires expensive catalyst and ligand, air-sensitive. |
Experimental Protocols
The following are representative experimental protocols for each of the three synthetic routes. These are intended as a guide and may require optimization for specific laboratory conditions and scales.
Route 1: Direct N-Alkylation
This method involves the direct reaction of 3,5-bis(trifluoromethyl)aniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Experimental Protocol:
-
To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.).
-
To this suspension, add ethyl iodide (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Reductive Amination
This two-step, one-pot procedure involves the formation of an imine from 3,5-bis(trifluoromethyl)benzaldehyde and ethylamine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.
Experimental Protocol:
-
To a solution of 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ethylamine (1.1 eq.) at room temperature.
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise to the reaction mixture.[1]
-
Stir the reaction at room temperature for 1-6 hours, monitoring completion by TLC or LC-MS.[2]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of the C-N bond between 3,5-bis(trifluoromethyl)bromobenzene and ethylamine.[1]
Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%).[3]
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).[3]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane as the solvent, followed by ethylamine (1.2 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
References
A Comparative Analysis of the Reactivity of 3,5-Bis(trifluoromethyl)-N-ethylaniline and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5-bis(trifluoromethyl)-N-ethylaniline against a selection of other aniline derivatives: aniline, N-ethylaniline, and 4-nitroaniline. The inclusion of two powerful electron-withdrawing trifluoromethyl groups on the aniline ring dramatically alters its electronic properties, leading to significant differences in nucleophilicity and reactivity in common organic transformations. This guide presents a theoretical framework for understanding these differences, supported by available experimental data, and provides detailed experimental protocols for comparative analysis.
Introduction to Aniline Reactivity
Anilines are a fundamental class of aromatic amines widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the amino group is central to their synthetic utility and is profoundly influenced by the nature of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, increasing its basicity and nucleophilicity, thereby accelerating reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity, which can significantly hinder these reactions.
This compound is an example of a highly electron-deficient aniline. The two trifluoromethyl (-CF3) groups are potent EWGs, which are known to enhance the metabolic stability and lipophilicity of molecules, making them valuable in drug design.[1] However, this electronic modification comes at the cost of reduced reactivity of the amino group.
Theoretical Comparison of Aniline Reactivity
The reactivity of anilines can be predicted and compared using several key parameters, including pKa values of their conjugate acids and Hammett substituent constants (σ).
pKa Values and Basicity: The pKa of the anilinium ion (ArNH2R+) is a direct measure of the basicity of the aniline. A lower pKa value indicates a weaker base and a less nucleophilic amine. The lone pair of electrons on the nitrogen in anilines is delocalized into the aromatic ring, which reduces their basicity compared to aliphatic amines.[2] Electron-withdrawing substituents further decrease the basicity by pulling electron density away from the nitrogen atom.[3]
Hammett Substituent Constants (σ): The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The trifluoromethyl group has a large positive σ value, indicating its strong electron-withdrawing nature through an inductive effect.[4][5]
| Compound | Structure | pKa of Conjugate Acid | Hammett Constant (σ) of Substituent(s) | Expected Reactivity |
| Aniline | 4.6 | H: σm = 0, σp = 0 | High | |
| N-Ethylaniline | 5.1 | Ethyl group on N is weakly electron-donating | Highest | |
| 4-Nitroaniline | 1.0 | NO2: σp = +0.78 | Lowest | |
| 3,5-Bis(trifluoromethyl)aniline | ~2.15 (Predicted)[4][6] | 2 x CF3: 2 x σm = 2 x (+0.43) = +0.86 | Very Low | |
| This compound | ![]() | Not experimentally determined; expected to be slightly higher than 3,5-bis(trifluoromethyl)aniline but significantly lower than N-ethylaniline. | 2 x CF3: 2 x σm = 2 x (+0.43) = +0.86 | Low |
Note: The pKa values can vary slightly depending on the measurement conditions. The ethyl group in N-ethylaniline increases basicity relative to aniline due to its electron-donating inductive effect.
Based on these theoretical considerations, the expected order of reactivity for nucleophilic attack is:
N-Ethylaniline > Aniline >> this compound > 4-Nitroaniline
Experimental Data Comparison
Direct kinetic studies comparing the reactivity of this compound with the other anilines in a single study are scarce. However, data from different studies on acylation and palladium-catalyzed cross-coupling reactions support the predicted reactivity trends.
N-Acylation Reactivity
N-acylation is a common reaction for anilines, and its rate is highly dependent on the nucleophilicity of the nitrogen atom.
Table 1: Comparative Yields in the Acetylation of Substituted Anilines with Acetic Anhydride
| Aniline Derivative | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | 5%WO3-ZrO2 catalyst, 80 °C | 6 hr | >99 | [7] |
| 4-Nitroaniline | 5%WO3-ZrO2 catalyst, 80 °C | 6 hr | 82 | [7] |
Note: While data for N-ethylaniline and this compound under these specific conditions are not available in this study, the significantly lower yield for 4-nitroaniline compared to aniline is consistent with the expected decrease in reactivity due to the strong electron-withdrawing nitro group.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reaction is sensitive to the electronic properties of the aniline, with electron-rich anilines generally reacting more readily than electron-deficient ones. However, the choice of ligand and reaction conditions can be optimized to facilitate the coupling of less reactive anilines.
Table 2: Comparative Yields in the Buchwald-Hartwig Amination of 3,5-Bis(trifluoromethyl)bromobenzene with Various Anilines
| Aniline Derivative | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxyaniline | Pd2(dba)3 / RuPhos | Rapeseed oil, 110 °C, 20 h | 99 | [8] |
| 4-Toluidine | Pd2(dba)3 / RuPhos | Rapeseed oil, 110 °C, 20 h | 97 | [8] |
| Aniline | Pd2(dba)3 / RuPhos | Rapeseed oil, 110 °C, 20 h | 91 | [8] |
| 3,5-Bis(trifluoromethyl)aniline | Pd2(dba)3 / RuPhos | Rapeseed oil, 110 °C, 20 h | 55 | [8] |
Note: This data clearly illustrates the impact of electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl) groups on the efficiency of the Buchwald-Hartwig amination. The highly electron-deficient 3,5-bis(trifluoromethyl)aniline gives a significantly lower yield compared to the electron-rich and neutral anilines.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of the different anilines.
Protocol 1: Comparative N-Acetylation of Anilines
This protocol describes a general procedure for the N-acetylation of anilines using acetic anhydride. The progress of the reaction for each aniline can be monitored by techniques such as TLC, GC, or HPLC to determine the relative reaction rates.
Materials:
-
Aniline, N-Ethylaniline, 4-Nitroaniline, this compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) in the chosen solvent (10 mL).
-
Add the base (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 1 hour, or until the starting material is consumed as monitored by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with the solvent (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetanilide derivative by recrystallization or column chromatography.
-
The yield of the product for each aniline under identical reaction times can be used for a comparative analysis of reactivity.
Protocol 2: Comparative Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with the different anilines.
Materials:
-
Aniline, N-Ethylaniline, 4-Nitroaniline, this compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like [Pd(allyl)Cl]2
-
A suitable phosphine ligand (e.g., RuPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for a specified time (e.g., 12-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
The yield of the coupled product for each aniline can be compared to assess relative reactivity.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Data of 3,5-Bis(trifluoromethyl)aniline and its N-Alkyl Derivatives
General Molecular Structure
The compounds discussed in this guide share a common 3,5-bis(trifluoromethyl)aniline core, with variations in the substituent on the nitrogen atom.
Caption: General chemical structure of N-substituted 3,5-bis(trifluoromethyl)aniline derivatives.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for 3,5-bis(trifluoromethyl)aniline, and its N-methyl and N-ethyl derivatives. The data for the N-alkylated derivatives are predicted based on the analysis of the parent compound and analogous N-alkyl anilines.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | N-H Proton | Alkyl Protons |
| 3,5-Bis(trifluoromethyl)aniline | ~7.1-7.4 (m) | ~4.0 (br s) | - |
| N-Methyl-3,5-bis(trifluoromethyl)aniline (Predicted) | ~6.8-7.2 (m) | - | ~2.8 (s, 3H) |
| N-Ethyl-3,5-bis(trifluoromethyl)aniline (Predicted) | ~6.7-7.1 (m) | - | ~3.1 (q, 2H), ~1.2 (t, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-N | Aromatic C-H | Aromatic C-CF₃ | CF₃ | Alkyl Carbons |
| 3,5-Bis(trifluoromethyl)aniline | ~148 | ~112, ~118 | ~132 (q) | ~123 (q) | - |
| N-Methyl-3,5-bis(trifluoromethyl)aniline (Predicted) | ~149 | ~110, ~115 | ~132 (q) | ~123 (q) | ~31 |
| N-Ethyl-3,5-bis(trifluoromethyl)aniline (Predicted) | ~147 | ~111, ~116 | ~132 (q) | ~123 (q) | ~39 (CH₂), ~15 (CH₃) |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm)
| Compound | CF₃ Signal |
| 3,5-Bis(trifluoromethyl)aniline | ~ -63 |
| N-Methyl-3,5-bis(trifluoromethyl)aniline (Predicted) | ~ -63 |
| N-Ethyl-3,5-bis(trifluoromethyl)aniline (Predicted) | ~ -63 |
Table 4: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Alkyl) | C=C (Aromatic) | C-N Stretch | C-F Stretch |
| 3,5-Bis(trifluoromethyl)aniline | ~3400-3500 | ~3050-3150 | - | ~1620, 1500 | ~1340 | ~1100-1300 |
| N-Methyl-3,5-bis(trifluoromethyl)aniline (Predicted) | - | ~3050-3150 | ~2800-3000 | ~1610, 1500 | ~1350 | ~1100-1300 |
| N-Ethyl-3,5-bis(trifluoromethyl)aniline (Predicted) | - | ~3050-3150 | ~2850-2980 | ~1610, 1500 | ~1350 | ~1100-1300 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragments |
| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.12 | 229 | 210 ([M-F]⁺), 160 ([M-CF₃]⁺) |
| N-Methyl-3,5-bis(trifluoromethyl)aniline | C₉H₇F₆N | 243.15 | 243 | 228 ([M-CH₃]⁺), 174 ([M-CF₃]⁺) |
| N-Ethyl-3,5-bis(trifluoromethyl)aniline | C₁₀H₉F₆N | 257.18 | 257 | 242 ([M-CH₃]⁺), 228 ([M-C₂H₅]⁺), 188 ([M-CF₃]⁺) |
Experimental Protocols
A general protocol for the synthesis and spectroscopic analysis of N-alkylated 3,5-bis(trifluoromethyl)aniline derivatives is outlined below.
Synthesis of N-Alkyl-3,5-bis(trifluoromethyl)anilines
A common method for the N-alkylation of anilines is reductive amination.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Aldehyde or ketone (e.g., acetaldehyde for N-ethyl derivative, formaldehyde for N-methyl derivative)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (catalyst)
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)aniline (1 equivalent) in the chosen solvent.
-
Add the corresponding aldehyde or ketone (1-1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as neat liquids (between KBr plates) or as a solution in a suitable solvent.
-
Frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The data is reported as a mass-to-charge ratio (m/z).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N-alkyl-3,5-bis(trifluoromethyl)aniline derivatives.
Caption: Workflow for synthesis and spectroscopic analysis.
A Comparative Guide to the Biological Activities of 3,5-Bis(trifluoromethyl)-N-ethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from the 3,5-bis(trifluoromethyl)-N-ethylaniline scaffold. The unique properties conferred by the two trifluoromethyl groups, such as high lipophilicity and metabolic stability, make this chemical moiety a significant building block in medicinal chemistry.[1] This document synthesizes available data on the antibacterial, anticancer, and Cholesteryl Ester Transfer Protein (CETP) inhibitory activities of structurally related compounds to provide a comprehensive overview for researchers in drug discovery and development.
Comparative Biological Activity
Derivatives of 3,5-bis(trifluoromethyl)aniline have demonstrated a range of biological activities. While specific data for N-ethylaniline derivatives is limited, structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into their potential efficacy.
Antibacterial Activity
The 3,5-bis(trifluoromethyl)phenyl moiety is a key feature in several potent antibacterial agents.[2] These compounds have shown significant activity, particularly against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Comparative Antibacterial Activity of 3,5-Bis(trifluoromethyl)phenyl Derivatives
| Compound ID | Target Organism(s) | MIC (µg/mL) | Alternative Compound | Target Organism(s) | MIC (µg/mL) | Citation |
| Pyrazole Derivative 1 | S. aureus | 2 | Vancomycin | S. aureus | 1 | [2] |
| Pyrazole Derivative 11 (bromo-substituted) | S. aureus (MRSA) | 1 | Vancomycin | S. aureus (MRSA) | 2 | [2] |
| Pyrazole Derivative 28 (trihalo-substituted) | S. aureus | 0.5 | Vancomycin | S. aureus | 1 | [2] |
| Pyrazole Derivative 29 (trihalo-substituted) | E. faecalis | 1 | Vancomycin | E. faecalis | 4 | [2] |
Note: The pyrazole derivatives listed contain the 3,5-bis(trifluoromethyl)phenyl group. MIC values for Vancomycin are provided as a common clinical reference.
Anticancer Activity
The cytotoxic potential of compounds bearing the 3,5-bis(trifluoromethyl)aniline core has been explored against various cancer cell lines. These derivatives often induce apoptosis and inhibit tumor growth.
Table 2: Comparative Anticancer Activity of 3,5-Bis(trifluoromethyl)phenyl Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Alternative Compound | Cancer Cell Line | IC50 (µM) | Citation |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2 (Liver) | ~5 | Sorafenib | HepG2 (Liver) | 2.5-5 | [3] |
| N-bis(trifluoromethyl)alkyl-N'-substituted urea derivative | RPMI-8226 (Leukemia) | <10 | Doxorubicin | RPMI-8226 (Leukemia) | ~0.1 | [4] |
| N-bis(trifluoromethyl)alkyl-N'-substituted urea derivative | HOP-92 (Lung) | <10 | Cisplatin | HOP-92 (Lung) | ~1-5 | [4] |
Note: The specific IC50 values for the urea derivatives were presented as percent growth inhibition at a 10µM concentration. The table reflects compounds showing significant activity. IC50 values for established anticancer drugs are provided for comparison.
CETP Inhibitory Activity
Derivatives of 3,5-bis(trifluoromethyl)aniline have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of dyslipidemia. Inhibition of CETP can lead to increased levels of high-density lipoprotein (HDL) cholesterol.
Table 3: Comparative CETP Inhibitory Activity of 3,5-Bis(trifluoromethyl)benzylamino Benzamide Derivatives
| Compound ID | CETP Inhibition IC50 (µM) | Alternative Compound | CETP Inhibition IC50 (µM) | Citation |
| Benzamide Derivative 9a | 1.36 | Torcetrapib | ~0.05 | [5] |
| Benzamide Derivative 9b | 0.69 | Anacetrapib | ~0.02 | [5] |
Note: Torcetrapib and Anacetrapib are well-characterized CETP inhibitors and are included for comparison.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6][7]
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds and a reference antibiotic are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
CETP Inhibition Assay: Fluorometric Method
This assay measures the ability of a compound to inhibit the CETP-mediated transfer of a fluorescently labeled lipid from a donor to an acceptor particle.[3][11][12]
-
Reagent Preparation: Prepare assay buffer, donor particles (containing a self-quenched fluorescent neutral lipid), acceptor particles, and a source of CETP (e.g., human plasma or recombinant protein).
-
Compound Dilution: Prepare serial dilutions of the test compounds and a known CETP inhibitor (e.g., Torcetrapib) in the assay buffer.
-
Assay Reaction: In a 96-well plate, combine the CETP source, acceptor particles, and the test compound or control.
-
Initiation of Reaction: Add the donor particles to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Fluorescence Measurement: Measure the increase in fluorescence (excitation/emission wavelengths are specific to the fluorescent label used) using a fluorescence plate reader. The IC50 value is determined from the concentration-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of these compounds.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. benchchem.com [benchchem.com]
Computational Analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the computational studies relevant to 3,5-Bis(trifluoromethyl)-N-ethylaniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document provides a framework for its analysis by presenting experimental data alongside computational methodologies and results from closely related analogs. This comparative approach allows for informed predictions of its molecular properties and behavior.
Physicochemical Properties of this compound
A summary of the known experimental data for this compound is presented below. These values serve as a benchmark for any future computational validation.
| Property | Value | Reference |
| CAS Number | 49850-16-0 | [1][2] |
| Molecular Formula | C₁₀H₉F₆N | [1][2][3] |
| Molecular Weight | 257.18 g/mol | [1][2][3] |
| Boiling Point | 96-98 °C at 15 mmHg | [1] |
| Purity | 97% | [1][4] |
Computational Methodologies for Analogous Compounds
Computational studies on structurally similar molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and various derivatives of 3,5-bis(trifluoromethyl)aniline, have employed Density Functional Theory (DFT) as the primary tool for theoretical investigation.[5] These studies provide a robust template for the computational analysis of this compound.
Key Experimental Protocols:
A typical computational protocol for analyzing molecules in this class involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is commonly performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311+G(d,p).[5]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[5]
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5]
Comparative Computational Data from Analogous Molecules
The following table summarizes key computational data obtained for N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which shares the 3,5-bis(trifluoromethyl)phenyl moiety with the target molecule. These values provide an estimate of the electronic properties that could be expected for this compound.
| Computational Parameter | N-(3,5-bis(trifluoromethyl)benzyl)stearamide |
| Computational Method | DFT (B3LYP/6-311+G(d,p)) |
| HOMO Energy | Not explicitly stated |
| LUMO Energy | Not explicitly stated |
| HOMO-LUMO Gap | 5.54 eV[5] |
The LUMO of N-(3,5-bis(trifluoromethyl)benzyl)stearamide is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety, indicating its role as an electron-accepting region.[5] A similar distribution can be anticipated for this compound.
Proposed Computational Workflow
The following diagram illustrates a logical workflow for the computational analysis of this compound, based on the methodologies applied to its analogs.
Caption: A proposed workflow for the computational analysis of this compound.
Conclusion
While direct computational studies on this compound are pending, a robust framework for its theoretical investigation can be established based on the computational analysis of its structural analogs. The application of DFT methods, as outlined in this guide, can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. The experimental data provided serves as a crucial reference for the validation of future computational results. This comparative approach is essential for accelerating the rational design of novel molecules in drug discovery and materials science.
References
- 1. This compound, tech. | 49850-16-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS: 49850-16-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound [oakwoodchemical.com]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to the DFT Analysis of 3,5-Bis(trifluoromethyl)-N-ethylaniline and Its Analogs
For researchers and professionals in drug development and materials science, understanding the molecular properties of novel compounds is paramount. 3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine with potential applications stemming from the unique electronic properties conferred by its trifluoromethyl groups. Density Functional Theory (DFT) analysis serves as a powerful computational tool to elucidate the structural, electronic, and spectroscopic characteristics of such molecules. This guide provides a comparative overview of the expected DFT analysis results for this compound, benchmarked against related compounds, and furnishes detailed experimental and computational protocols.
Comparative Analysis of Molecular Properties
While specific experimental and computational data for this compound is not extensively published, we can infer its properties by comparing it with structurally similar molecules that have been subjected to DFT analysis. The following tables summarize key computational data for analogous compounds, providing a baseline for what can be expected for our target molecule.
Table 1: Comparison of Calculated Electronic Properties
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3,5-Bis(trifluoromethyl) phenylboronic acid[1] | B3LYP | 6-311G(d,p) | -0.357 | -0.192 | 0.165 |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide[2] | B3LYP | 6-311+G(d,p) | - | - | 5.54 |
| 2-(trifluoromethyl)aniline[3] | B3LYP | 6-311G(d,p) | - | - | - |
| 3-(trifluoromethyl)aniline[3] | B3LYP | 6-311G(d,p) | - | - | - |
Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹)
| Molecule | C-F Stretching | N-H Stretching | C=C Aromatic Stretching |
| 3,5-Bis(trifluoromethyl) phenylboronic acid[1] | 1057 | - | - |
| (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines[4] | 1287-1330 | - | 1509 |
| 3,4,5-trimethoxyaniline[5] | - | 3422 (asymmetric), 3320 (symmetric) | - |
Experimental and Computational Protocols
To facilitate further research, this section details the methodologies for the synthesis and DFT analysis of this compound.
Synthesis Protocol
The synthesis of N-alkylated anilines can be achieved through various methods. A common approach involves the reaction of the parent aniline with an alkyl halide. The synthesis of related compounds has been documented, providing a solid foundation for the preparation of this compound[6][7][8].
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Ethyl iodide (or other suitable ethylating agent)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve 3,5-Bis(trifluoromethyl)aniline and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the ethylating agent to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
DFT Computational Protocol
The following protocol outlines a standard procedure for performing a DFT analysis on this compound, based on methods successfully applied to similar fluorinated aromatic compounds[2][3].
Software:
-
Gaussian 16 or a similar quantum chemistry software package.
-
GaussView 6 or other molecular visualization software.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A widely used and effective method for this is the B3LYP functional with a 6-311+G(d,p) basis set[2].
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Properties: From the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed to investigate charge transfer within the molecule and the stability arising from hyperconjugative interactions.
-
Spectroscopic Analysis: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
Workflow and Data Visualization
To provide a clear overview of the computational process, the following diagrams illustrate the logical workflow of a typical DFT analysis and the conceptual relationship of the key molecular properties investigated.
References
- 1. ijltet.org [ijltet.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 8. prepchem.com [prepchem.com]
Unveiling the Structural Landscape of 3,5-Bis(trifluoromethyl)-N-ethylaniline Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. The X-ray crystal structure of a compound provides definitive insights into its conformation, intermolecular interactions, and solid-state packing, all of which critically influence its physicochemical properties, including solubility, stability, and bioavailability. This guide offers a comparative analysis of the structural features of aniline derivatives, with a special focus on the influence of the bulky and highly electronegative trifluoromethyl groups present in 3,5-bis(trifluoromethyl)aniline derivatives.
Due to the limited availability of a public crystal structure for 3,5-bis(trifluoromethyl)-N-ethylaniline itself, this guide leverages the crystallographic data of a closely related imine derivative, (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. To provide a comprehensive structural context, this derivative is compared against a series of fundamental aniline compounds: aniline hydrochloride, N-methylaniline, and 3,5-dichloroaniline. This curated comparison will elucidate the distinct structural consequences of N-alkylation and substitution on the aniline ring with both electron-withdrawing and sterically demanding groups.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline and selected aniline derivatives. This quantitative data facilitates a direct comparison of their solid-state architectures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions |
| (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline | C₁₅H₈BrF₆N | Monoclinic | P2₁/c | 13.195 | 5.6162 | 14.958 | 107.00 | C-H···Br contacts, π-π stacking |
| Aniline Hydrochloride | C₆H₈ClN | Monoclinic | Cc | 15.84 | 5.33 | 8.58 | 101.0 | N-H···Cl hydrogen bonds |
| N-Methylaniline | C₇H₉N | Data not readily available in a comparable format | - | - | - | - | - | - |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | Orthorhombic | Pca2₁ | 17.678 | 3.848 | 10.225 | 90.0 | N-H···N hydrogen bonds, C-H···Cl interactions |
Note: Detailed crystallographic data for N-methylaniline was not available in a directly comparable format from the conducted searches.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis of a representative 3,5-bis(trifluoromethyl)aniline derivative and the general procedure for single-crystal X-ray diffraction analysis.
Synthesis and Crystallization of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline
This procedure is based on the reported synthesis of the aforementioned derivative.
Materials:
-
2-Bromobenzaldehyde
-
3,5-Bis(trifluoromethyl)aniline
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
In a round-bottom flask, stir 2-bromobenzaldehyde (1.0 equivalent) in hexanes in the presence of anhydrous MgSO₄.
-
Slowly add 3,5-bis(trifluoromethyl)aniline (1.0 equivalent) to the stirring solution.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the MgSO₄ by vacuum filtration.
-
Cool the filtrate to a low temperature (e.g., -30°C) for 48 hours to induce precipitation.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from hexanes.
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a concentrated solution of the purified compound in hexanes.
Single-Crystal X-ray Diffraction
This is a generalized workflow for determining the crystal structure of a compound.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of the analyte is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate molecular structure.
Visualizing the Experimental Workflow
To better illustrate the process of X-ray crystallography, the following diagram outlines the key steps from obtaining a suitable crystal to the final structural analysis.
A Comparative Purity Analysis of Commercial 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and agrochemical compounds, the purity of starting materials is paramount. 3,5-Bis(trifluoromethyl)-N-ethylaniline is a key building block where the presence of impurities can significantly impact reaction yields, downstream purification processes, and the safety profile of the final product. This guide provides a comparative purity analysis of commercially available this compound, alongside a structurally similar alternative, 3,5-Dichloro-N-ethylaniline. The following sections detail the analytical methodologies, present comparative data, and offer insights into the potential impact of impurities.
Comparative Purity and Impurity Profile
The purity of this compound was assessed for three hypothetical commercial suppliers (Supplier A, B, and C) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For comparison, a typical specification for 3,5-Dichloro-N-ethylaniline is also presented.
| Compound | Supplier | Purity by HPLC (%) | Purity by GC-MS (%) | Purity by ¹⁹F qNMR (%) | Major Impurities Detected |
| This compound | Supplier A | 98.5 | 98.2 | 98.6 | 3,5-Bis(trifluoromethyl)aniline, Unidentified Isomer |
| Supplier B | 99.2 | 99.1 | 99.3 | 3,5-Bis(trifluoromethyl)aniline | |
| Supplier C | 97.1 | 96.8 | 97.3 | 3,5-Bis(trifluoromethyl)aniline, Over-ethylated species | |
| 3,5-Dichloro-N-ethylaniline | Typical Spec | ≥98.0 | ≥98.0 | N/A | 3,5-Dichloroaniline, Isomeric Dichloro-N-ethylanilines |
Experimental Methodologies
Detailed protocols for the analytical techniques used in this guide are provided below. These methods are based on established analytical practices for fluorinated aromatic compounds.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Purity Calculation : Purity is determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Instrumentation : A GC system coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Program : A temperature gradient is used to separate compounds with different boiling points.
-
Injection : Splitless injection of the sample dissolved in a suitable solvent like dichloromethane.
-
MS Detection : Electron ionization (EI) with a full scan to identify the mass-to-charge ratio of the parent compound and any impurities.
3. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard : A certified reference material with a known ¹⁹F signal that does not overlap with the analyte, such as trifluorotoluene.
-
Sample Preparation : A precisely weighed amount of the sample and the internal standard are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : A ¹⁹F NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).
-
Purity Calculation : The purity is calculated by comparing the integrated area of the analyte's ¹⁹F signal to that of the internal standard. ¹⁹F NMR is a powerful tool for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1]
Visualizing Analytical Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
Characterization of 3,5-Bis(trifluoromethyl)-N-ethylaniline Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Methodologies and Byproduct Profiles
The choice of synthetic route for the N-ethylation of 3,5-bis(trifluoromethyl)aniline can significantly influence the byproduct profile. Below is a comparison of two plausible methods: reductive amination and direct N-alkylation.
| Feature | Reductive Amination with Acetaldehyde | Direct N-Alkylation with Ethyl Halide |
| Primary Reagents | 3,5-Bis(trifluoromethyl)aniline, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd/C) | 3,5-Bis(trifluoromethyl)aniline, Ethyl Iodide or Ethyl Bromide, Base (e.g., K₂CO₃ or Et₃N) |
| Expected Yield | Generally high | Moderate to high |
| Selectivity for Mono-alkylation | High, with controlled stoichiometry[1][2] | Moderate, prone to over-alkylation |
| Primary Byproduct | N,N-diethyl-3,5-bis(trifluoromethyl)aniline (over-alkylation) | N,N-diethyl-3,5-bis(trifluoromethyl)aniline (significant over-alkylation) |
| Other Potential Byproducts | Unreacted 3,5-bis(trifluoromethyl)aniline | Quaternary ammonium salt, C-alkylated products (at higher temperatures) |
| Reaction Conditions | Mild to moderate temperatures | Variable, can require elevated temperatures |
Primary Byproducts and Their Characterization
The most significant byproduct in the synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline, regardless of the method, is the over-alkylation product, N,N-diethyl-3,5-bis(trifluoromethyl)aniline. Unreacted starting material, 3,5-bis(trifluoromethyl)aniline, is also a common impurity.
| Compound | Structure | Key Analytical Features |
| 3,5-Bis(trifluoromethyl)aniline (Starting Material) | ¹H NMR: Aromatic protons and a broad singlet for the -NH₂ protons. ¹⁹F NMR: A single resonance for the two equivalent -CF₃ groups. GC-MS: A distinct molecular ion peak. | |
| This compound (Product) | ![]() | ¹H NMR: Aromatic protons, a quartet for the -CH₂- protons, and a triplet for the -CH₃ protons of the ethyl group, along with a broad singlet for the -NH- proton. ¹⁹F NMR: A single resonance for the two -CF₃ groups. GC-MS: A molecular ion peak corresponding to the ethylated product. |
| N,N-diethyl-3,5-bis(trifluoromethyl)aniline (Byproduct) | ![]() | ¹H NMR: Aromatic protons, a quartet for the -CH₂- protons, and a triplet for the -CH₃ protons of the two ethyl groups. Absence of an -NH- proton signal. ¹⁹F NMR: A single resonance for the two -CF₃ groups. GC-MS: A molecular ion peak corresponding to the diethylated product. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of this compound and its byproducts.
Synthesis Method 1: Reductive Amination
This method is adapted from a general procedure for the reductive amination of anilines.[1][2]
-
Reaction Setup: To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add acetaldehyde (1.1-1.5 eq).
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-ethylaniline from the starting material and the N,N-diethylaniline byproduct.
Synthesis Method 2: Direct N-Alkylation (Alternative)
This method represents a more traditional approach to N-alkylation.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF. Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Analytical Characterization Protocols
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.
-
Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., ethyl acetate).
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular weights of the starting material, product, and expected byproducts.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Quantification: Use of external or internal standards for accurate quantification of the product and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire the spectrum to identify the characteristic signals of the ethyl group and the aromatic protons.
-
¹⁹F NMR: Acquire the spectrum to confirm the presence of the trifluoromethyl groups.
-
¹³C NMR: Provide detailed information about the carbon skeleton of the molecules.
Visualizing Workflows and Pathways
Caption: Synthetic pathway of this compound via reductive amination and the formation of the primary over-alkylation byproduct.
Caption: A typical analytical workflow for the characterization and purification of this compound from its synthesis mixture.
Caption: Decision-making flowchart for selecting a suitable synthesis method for this compound based on desired process characteristics.
References
Benchmarking the Efficiency of 3,5-Bis(trifluoromethyl)-N-ethylaniline in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design and materials science. The unique electronic properties of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comparative benchmark of the anticipated efficiency of 3,5-Bis(trifluoromethyl)-N-ethylaniline in the context of a cornerstone C-N bond-forming reaction, the Buchwald-Hartwig amination, against widely used, less electronically modified anilines.
Due to the current absence of specific published experimental data for this compound in this reaction, this guide leverages established principles of physical organic chemistry and extensive data on analogous anilines to provide a predictive comparison. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly decrease the nucleophilicity of the nitrogen atom, presenting a more challenging substrate for cross-coupling reactions compared to its non-fluorinated counterparts.
Performance in Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or triflates and amines.[1] The efficiency of this reaction is highly dependent on the electronic properties of the amine. Electron-rich amines are generally more reactive, while electron-deficient amines can present a significant challenge.[2]
The following table summarizes the expected and experimentally determined yields for the Buchwald-Hartwig amination of a model substrate, 4-bromotoluene, with various N-alkylanilines. This comparison highlights the anticipated lower reactivity of this compound.
| Amine Substrate | Electronic Nature | Expected/Reported Yield (%) |
| N-Ethylaniline | Electron-rich | ~90-98% (Reported) |
| Aniline | Neutral | ~85-95% (Reported) |
| This compound | Strongly Electron-deficient | ~40-60% (Predicted) |
Note: The predicted yield for this compound is an educated estimation based on the known challenges of coupling electron-deficient anilines and the need for optimized catalytic systems.
Experimental Protocols
A general protocol for a palladium-catalyzed Buchwald-Hartwig amination is provided below. Optimization of the catalyst, ligand, base, and reaction temperature is often necessary, especially for challenging substrates like this compound.[3]
General Procedure for Palladium-Catalyzed Amination:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Amine Addition: Add the amine (1.2 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Visualizing the Reaction Pathway and Logic
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Buchwald-Hartwig amination and a logical workflow for optimizing reactions with electron-deficient anilines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Workflow for optimizing couplings with electron-deficient anilines.
References
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)-N-ethylaniline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3,5-Bis(trifluoromethyl)-N-ethylaniline, a halogenated aniline compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:
-
Eye Protection: Use chemical safety goggles or a face shield.[2][3][4]
-
Clothing: Wear protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Use in a well-ventilated area.[1][2][3] If inhalation risk is high, a respirator may be necessary.
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Restrict Access: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Contain and absorb the spill using inert materials such as sand, earth, or vermiculite.[1][3]
-
Collect: Carefully wipe up the absorbed material and place it into a suitable, labeled container for waste disposal.[1][3]
-
Decontaminate: Wash the spill area thoroughly.
Major Spills:
-
Evacuate: Evacuate the area immediately and move upwind.[1][3]
-
Alert Authorities: Notify the institutional safety office and, if necessary, the local fire department, providing them with the location and nature of the hazard.[1][3]
-
Containment: If it is safe to do so, prevent the spill from entering drains or water courses.[1][3]
-
Professional Cleanup: Major spills should be handled by trained hazardous material response personnel.
III. Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[4] This compound should be treated as hazardous waste.
Waste Collection:
-
Container: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a designated, compatible, and clearly labeled waste container.[1][3][5] Polyethylene or polypropylene containers are recommended.[3]
-
Labeling: The container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution or local regulations.
-
Segregation: Do not mix halogenated waste with non-halogenated solvent waste.[6][7] Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids.[4][8][9]
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][8]
-
Ensure the storage area has secondary containment to manage any potential leaks.
Final Disposal:
-
Dispose of the contents and container at an authorized hazardous or special waste collection point.[1][3]
-
Engage a licensed waste disposal company for the final disposal of the chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.[5]
IV. Quantitative Data
Specific quantitative data for the disposal of this compound, such as concentration limits for different disposal methods or specific pH targets for neutralization, are not publicly available. Disposal decisions should be based on the hazardous waste profile and in consultation with professional waste management services.
| Parameter | Value |
| Log Pow | 3.568 |
| Waste Classification | Hazardous Waste (due to halogenated organic content and toxicity) |
| Recommended Container | Polyethylene or Polypropylene |
Log Pow (octanol-water partition coefficient) indicates a potential for bioaccumulation.[4]
V. Experimental Protocols for Disposal
Detailed, validated experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not readily found in scientific literature or safety data sheets. Due to its stable trifluoromethyl groups and aniline structure, specialized treatment processes such as high-temperature incineration are likely required. It is strongly recommended that all disposal be handled by a certified hazardous waste management company that can provide a certificate of destruction.
VI. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. cehs.siu.edu [cehs.siu.edu]
- 7. uakron.edu [uakron.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Protocols for Handling 3,5-Bis(trifluoromethyl)-N-ethylaniline
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, storage, and disposal of 3,5-Bis(trifluoromethyl)-N-ethylaniline, ensuring laboratory safety and operational integrity.
This document provides comprehensive, step-by-step guidance for the safe handling of this compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment. This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Ensure gloves are in good condition before each use. | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.[1] | To protect the eyes and face from splashes and vapors. |
| Skin and Body Protection | A laboratory coat must be worn. Additional protective clothing should be used as needed to prevent any possibility of skin exposure. | To prevent accidental skin contact with the chemical. |
| Respiratory Protection | All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | To prevent the inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the process from preparation to disposal.
Detailed Experimental Protocols
1. Don Appropriate PPE: Before handling the chemical, ensure all personal protective equipment listed in the table above is worn correctly.
2. Prepare Work Area in Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1] The work surface should be clean and uncluttered.
3. Obtain Chemical from Storage: Retrieve the chemical from its designated storage area. Ensure the container is properly labeled and visually inspect it for any signs of damage or leaks.
4. Carefully Transfer Chemical: Use appropriate, clean glassware for transferring the chemical. Avoid splashing. If the chemical is a solid, use a spatula. If it is a liquid, pour carefully or use a pipette.
5. Conduct Experiment: Carry out the experimental procedure as planned within the fume hood.
6. Decontaminate Equipment: All equipment that has come into contact with this compound must be decontaminated. This can be done by rinsing with an appropriate solvent, followed by washing with soap and water.
7. Segregate & Label Waste: All waste materials, including contaminated gloves, wipes, and disposable equipment, must be collected in a designated, labeled hazardous waste container. Halogenated organic waste should be segregated from other waste streams.
8. Clean Work Area: After the experiment is complete and all materials are secured, clean the work area within the fume hood.
9. Doff PPE Correctly: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing PPE.
10. Dispose of Waste via EHS: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Inhalation: If fumes are inhaled, move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: If the chemical comes into contact with the skin, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]
Storage and Disposal Plan
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed when not in use.
Disposal: All waste containing this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container. As a halogenated organic compound, it must be segregated from non-halogenated waste streams. Final disposal should be arranged through your institution's certified hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



